Dexnafenodone Hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H24ClNO |
|---|---|
分子量 |
329.9 g/mol |
IUPAC名 |
(2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1 |
InChIキー |
IFLAOONIDYUCJU-BDQAORGHSA-N |
異性体SMILES |
CN(C)CC[C@@]1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl |
正規SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Dexnafenodone Hydrochloride mechanism of action in neurons
An In-depth Technical Guide to the Neuronal Mechanism of Action of Centanafadine (formerly Dexnafenodone Hydrochloride/EB-1020)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centanafadine, also known by its developmental code name EB-1020 and formerly referred to as this compound, is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Developed for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD), its mechanism of action is centered on the modulation of key neurotransmitter systems in the brain.[1][2] This document provides a comprehensive overview of the neuronal mechanism of action of Centanafadine, detailing its pharmacological profile, preclinical and clinical findings, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Triple Reuptake Inhibition
Centanafadine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT).[1][3] It achieves this by binding to their respective transporter proteins (NET, DAT, and SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine, dopamine, and serotonin in the synapse, thereby enhancing neurotransmission.
The inhibitory activity of Centanafadine is not evenly distributed across the three transporters. It exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter. This specific inhibitory ratio is a defining characteristic of its pharmacological profile.[1][2]
Pharmacological Profile: Quantitative Data
The inhibitory potency of Centanafadine at the human norepinephrine, dopamine, and serotonin transporters has been quantified through in vitro studies using cloned cell lines transfected with these human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter | IC50 (nM) | Inhibitory Ratio (vs. NE) |
| Norepinephrine (NE) | 6 | 1 |
| Dopamine (DA) | 38 | 6 |
| Serotonin (5-HT) | 83 | 14 |
Data sourced from MedChemExpress and Bymaster et al., 2012.[4][5]
This quantitative profile highlights Centanafadine as a potent norepinephrine reuptake inhibitor with significant but less potent effects on dopamine and serotonin reuptake.[2]
Neuronal Signaling Pathways
The therapeutic effects of Centanafadine are a direct consequence of its modulation of noradrenergic, dopaminergic, and serotonergic signaling pathways.
Caption: Centanafadine's inhibition of monoamine transporters.
Preclinical Evidence and Experimental Protocols
In Vitro Transporter Inhibition Assays
Objective: To determine the in vitro potency of Centanafadine in inhibiting the reuptake of norepinephrine, dopamine, and serotonin.
Experimental Protocol:
-
Cell Lines: Cloned cell lines stably transfected with human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters were utilized.
-
Radioligand Binding: The assay measures the ability of Centanafadine to displace radiolabeled ligands specific to each transporter.
-
Procedure:
-
Cells were cultured to confluence in appropriate media.
-
Cell membranes were prepared and incubated with a fixed concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of Centanafadine.
-
Non-specific binding was determined in the presence of a high concentration of a known inhibitor.
-
After incubation, the membranes were washed to remove unbound radioligand and radioactivity was quantified using liquid scintillation counting.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
-
In Vivo Microdialysis Studies
Objective: To measure the effect of Centanafadine on extracellular concentrations of norepinephrine and dopamine in key brain regions of freely moving rats.
Experimental Protocol:
-
Animal Model: Adult male rats.
-
Surgical Procedure:
-
Rats were anesthetized and stereotaxically implanted with microdialysis guide cannulae targeting the prefrontal cortex and striatum.
-
Animals were allowed to recover for several days post-surgery.
-
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe was inserted into the guide cannula.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, Centanafadine was administered.
-
Dialysate samples were collected at regular intervals and analyzed for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Results: Centanafadine administration led to a marked increase in extracellular levels of both norepinephrine and dopamine in the rat prefrontal cortex, with peak increases of 375% and 300% respectively.[4] It also elevated dopamine concentrations in the striatum to 400% of baseline.[4]
Caption: Workflow for in vivo microdialysis experiments.
Behavioral Studies in Animal Models of ADHD
Objective: To evaluate the efficacy of Centanafadine in a well-established animal model of ADHD.
Experimental Protocol:
-
Animal Model: Juvenile rats with neonatal 6-hydroxydopamine (6-OHDA) lesions. This lesioning technique depletes catecholamines and induces locomotor hyperactivity, a core symptom of ADHD.
-
Procedure:
-
Newborn rat pups were administered 6-OHDA intracisternally.
-
The animals were allowed to mature to the juvenile stage.
-
Locomotor activity was measured in an open-field apparatus.
-
Centanafadine was administered at various doses, and its effect on locomotor hyperactivity was assessed.
-
-
Results: Centanafadine dose-dependently inhibited the locomotor hyperactivity in this animal model of ADHD.[2][4]
Clinical Development and Therapeutic Implications
Centanafadine has undergone Phase II and III clinical trials for the treatment of ADHD in adults.[3][6] The clinical trial results have demonstrated its efficacy in reducing the symptoms of ADHD.[3] The balanced triple-reuptake inhibition profile of Centanafadine is thought to contribute to its therapeutic effects on the core symptoms of inattention, hyperactivity, and impulsivity, which are associated with dysregulation of norepinephrine and dopamine pathways.
Conclusion
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase III trials show efficacy of EB 1020 in attention-deficit hyperactivity disorder.- Otsuka Pharmaceutical - Medical Update Online [medicalupdateonline.com]
- 4. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]
An In-depth Technical Guide to the Synthesis of (S)-Nafenodone for Research Professionals
For research purposes only. Not intended for human or animal consumption.
This technical guide provides a comprehensive overview of a plausible synthetic pathway for obtaining enantiomerically pure (S)-Nafenodone. The synthesis involves two primary stages: the preparation of racemic Nafenodone followed by chiral resolution to isolate the desired (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Synthesis of Racemic Nafenodone
The synthesis of racemic Nafenodone can be achieved through the alkylation of 1-phenylpiperazine (B188723) with a suitable electrophile containing the tetralone moiety. A plausible route is outlined below, based on established methodologies for the synthesis of related arylpiperazine compounds.
Reaction Scheme
Caption: Synthesis of Racemic Nafenodone via Alkylation.
Experimental Protocol: Synthesis of Racemic Nafenodone
This protocol is a representative procedure and may require optimization.
Materials:
-
1-Phenylpiperazine
-
2-(3-chloropropyl)-2-phenyl-1-tetralone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 1-phenylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-(3-chloropropyl)-2-phenyl-1-tetralone (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford racemic Nafenodone.
Characterization:
The structure and purity of the synthesized racemic Nafenodone should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chiral Resolution of Racemic Nafenodone
The separation of the (S)-enantiomer from the racemic mixture can be accomplished using several techniques. Diastereomeric salt formation with a chiral resolving agent is a widely used and scalable method.
Principle of Diastereomeric Salt Resolution
Racemic Nafenodone, being a basic compound due to the piperazine (B1678402) nitrogen, can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Proposed Chiral Resolution Workflow
Caption: Diastereomeric Salt Resolution of Racemic Nafenodone.
Experimental Protocol: Chiral Resolution
This protocol is a general guideline and requires optimization of the resolving agent, solvent system, and crystallization conditions.
Materials:
-
Racemic Nafenodone
-
(+)-Dibenzoyl-D-tartaric acid (DBTA) or other suitable chiral acid
-
Methanol or another suitable solvent system
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Procedure:
-
Dissolve racemic Nafenodone (1.0 equivalent) in a minimal amount of heated methanol.
-
In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of heated methanol.
-
Slowly add the chiral acid solution to the Nafenodone solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals by filtration. This solid is enriched in one diastereomeric salt.
-
Wash the crystals with a small amount of cold methanol.
-
The enantiomeric purity of the Nafenodone in the crystallized salt should be determined at this stage by chiral HPLC after liberating the free base from a small sample.
-
To liberate the free base, suspend the diastereomeric salt crystals in a mixture of dichloromethane and aqueous sodium hydroxide solution. Stir until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched Nafenodone.
-
The mother liquor from the crystallization contains the other diastereomeric salt and can be processed similarly to recover the other enantiomer if desired.
-
Recrystallization of the enantiomerically enriched Nafenodone or its salt may be necessary to achieve the desired enantiomeric purity.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and resolution of (S)-Nafenodone. Actual results will vary depending on the experimental conditions.
Table 1: Synthesis of Racemic Nafenodone
| Parameter | Value |
| Starting Materials | |
| 1-Phenylpiperazine | 1.2 eq |
| 2-(3-chloropropyl)-2-phenyl-1-tetralone | 1.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | Reflux |
| Reaction Time | 12-24 h |
| Yield and Purity | |
| Yield of Racemic Nafenodone | 75-85% |
| Purity (by HPLC) | >98% |
Table 2: Chiral Resolution of Racemic Nafenodone
| Parameter | Value |
| Resolution Agent | (+)-Dibenzoyl-D-tartaric acid |
| Solvent | Methanol |
| Crystallization Temperature | 0-5 °C |
| Yield of (S)-Nafenodone (per cycle) | 30-40% (theoretical max 50%) |
| Enantiomeric Excess (e.e.) of (S)-Nafenodone | >99% (after recrystallization) |
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Overall Synthesis and Resolution Workflow
Caption: High-level workflow for (S)-Nafenodone synthesis.
Analytical Workflow for Enantiomeric Excess Determination
Caption: Analytical workflow for determining enantiomeric excess.
Disclaimer: The synthesis and handling of the chemicals described in this guide should only be performed by trained professionals in a well-equipped laboratory and with appropriate safety precautions. This document is for informational and research purposes only.
Dexnafenodone Hydrochloride: A Technical Overview of a Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexnafenodone hydrochloride, also known as (S)-Nafenodone, is an antidepressant compound recognized for its potent and selective inhibition of synaptosomal norepinephrine (B1679862) reuptake.[1] While exhibiting a strong affinity for the norepinephrine transporter (NET), it demonstrates a significantly weaker effect on the serotonin (B10506) transporter (SERT) and a negligible impact on the dopamine (B1211576) transporter (DAT).[1] This profile suggests its potential therapeutic utility in disorders responsive to the modulation of noradrenergic pathways. This technical guide provides a summary of the available information on this compound, focusing on its mechanism of action and the broader context of norepinephrine reuptake inhibition in antidepressant drug discovery. Due to the limited public availability of detailed preclinical and clinical data, this document will focus on the established pharmacology of this class of compounds and outline the standard experimental protocols used in their evaluation.
Introduction
The development of selective norepinephrine reuptake inhibitors (NRIs) has been a cornerstone of research into novel treatments for major depressive disorder (MDD) and other neuropsychiatric conditions. The noradrenergic system plays a crucial role in regulating mood, attention, and arousal. Dysregulation of this system has been implicated in the pathophysiology of depression. This compound emerged as a promising candidate within this therapeutic class due to its high selectivity for the norepinephrine transporter.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET).[1] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, leading to enhanced and prolonged activation of postsynaptic α- and β-adrenergic receptors. This modulation of noradrenergic signaling is believed to underlie its antidepressant effects.
Signaling Pathway
The increased availability of norepinephrine in the synapse triggers a cascade of downstream signaling events. The following diagram illustrates the general noradrenergic signaling pathway targeted by this compound.
Preclinical Data (Hypothetical Data Presentation)
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented for a selective NRI.
Table 1: In Vitro Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| Dexnafenodone HCl | < 10 | > 500 | > 1000 |
| Tricyclic Antidepressant (e.g., Desipramine) | 1-10 | 20-200 | > 1000 |
| SNRI (e.g., Venlafaxine) | 50-150 | 1-20 | > 2000 |
Data is hypothetical and for illustrative purposes only.
Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
| Compound | Norepinephrine Reuptake | Serotonin Reuptake | Dopamine Reuptake |
| Dexnafenodone HCl | < 15 | > 750 | > 1500 |
| Tricyclic Antidepressant (e.g., Desipramine) | 5-20 | 50-300 | > 1500 |
| SNRI (e.g., Venlafaxine) | 100-250 | 5-30 | > 3000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize selective norepinephrine reuptake inhibitors like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for monoamine transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporters.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT).
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Reuptake Inhibition Assay
Objective: To measure the functional potency (IC50) of the test compound to inhibit the reuptake of monoamines into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., hypothalamus for norepinephrine, striatum for dopamine, and cortex for serotonin).
-
Incubation: Synaptosomes are incubated with the test compound at various concentrations.
-
Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to the incubation mixture.
-
Termination: Reuptake is terminated by rapid filtration.
-
Detection: The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Experimental Workflow Diagram
Clinical Development
As of the current date, comprehensive clinical trial data for this compound is not available in the public domain. The development status and clinical efficacy and safety profile of this compound remain undisclosed.
Conclusion
This compound is a selective norepinephrine reuptake inhibitor with a pharmacological profile that suggests its potential as an antidepressant. Its high selectivity for the norepinephrine transporter over those for serotonin and dopamine could translate to a favorable side-effect profile compared to less selective agents. However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available preclinical and clinical data. Further research and disclosure of development data are necessary to fully elucidate the role of this compound in the treatment of major depressive disorder and other related conditions.
References
In-Depth Technical Guide: The Pharmacological Profile of Dexnafenodone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the pharmacological profile of Dexnafenodone Hydrochloride is limited. This guide synthesizes the accessible data and provides a framework for its pharmacological characterization based on its classification as a selective norepinephrine (B1679862) reuptake inhibitor. Much of the quantitative data and detailed experimental specifics are not available in the public domain.
Executive Summary
Dexnafenodone, the (S)-enantiomer of Nafenodone, is identified as a potent and selective norepinephrine reuptake inhibitor (NRI). Its pharmacological activity is primarily centered on blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. It demonstrates significantly less activity at the serotonin (B10506) transporter (SERT) and has a negligible effect on the dopamine (B1211576) transporter (DAT)[1][2]. This profile suggests its potential as an antidepressant agent. This document aims to provide a comprehensive overview of its known pharmacological characteristics, supported by generalized experimental protocols and conceptual visualizations to aid in further research and development.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Quantitative Pharmacological Data
Detailed quantitative data for this compound, such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50), are not widely available in published literature. The tables below are structured to present such data once it becomes available through further research.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| Dexnafenodone HCl | Data not available | Data not available | Data not available |
| Reference NRI | Value | Value | Value |
| Reference SSRI | Value | Value | Value |
| Reference DRI | Value | Value | Value |
Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
| Compound | Norepinephrine Uptake | Serotonin Uptake | Dopamine Uptake |
| Dexnafenodone HCl | Data not available | Data not available | Data not available |
| Reference NRI | Value | Value | Value |
| Reference SSRI | Value | Value | Value |
| Reference DRI | Value | Value | Value |
Table 3: Preclinical Pharmacokinetic Parameters (Rodent Model)
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Dexnafenodone HCl | IV | Data not available | Data not available | Data not available | Data not available | N/A |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly documented. The following sections describe generalized, standard protocols that would be employed to determine the pharmacological profile of a novel selective norepinephrine reuptake inhibitor.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of the test compound to specific transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hNET, hSERT, or hDAT.
-
Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT).
-
Test compound: this compound.
-
Reference compounds (e.g., Desipramine for hNET, Sertraline for hSERT, GBR-12909 for hDAT).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a competing ligand).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the IC50 of this compound for the inhibition of norepinephrine, serotonin, and dopamine uptake into rat brain synaptosomes.
Materials:
-
Freshly prepared rat brain synaptosomes (from cortex for NE and 5-HT, and from striatum for DA).
-
Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
Test compound: this compound.
-
Reference inhibitors.
-
Uptake Buffer.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the respective brain regions of rats using standard differential centrifugation techniques.
-
Assay: Pre-incubate synaptosomes with varying concentrations of this compound or reference inhibitors.
-
Initiate Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake process.
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of uptake inhibition against the concentration of the test compound.
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., Sprague-Dawley rats).
Procedure:
-
Dosing: Administer this compound to groups of rats via intravenous (IV) and oral (PO) routes at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.
In Vivo Efficacy - Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant activity in rodents.
Objective: To evaluate the antidepressant-like effects of this compound in mice or rats.
Procedure:
-
Acclimation and Dosing: Acclimate the animals to the testing room. Administer this compound, a vehicle control, or a positive control (e.g., imipramine) at specified times before the test.
-
Test Session: Place each animal individually into a cylinder of water from which it cannot escape.
-
Behavioral Scoring: Record the duration of immobility during the last several minutes of the test.
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time for the drug-treated group compared to the vehicle group suggests antidepressant-like activity.
Logical Relationships in Drug Profile
The pharmacological profile of a drug like this compound is built upon a logical progression of studies, from in vitro characterization to in vivo efficacy and safety assessment.
Conclusion
This compound is a selective norepinephrine reuptake inhibitor with a pharmacological profile that suggests potential for the treatment of depression. While detailed quantitative data is not extensively available in the public domain, this guide provides a comprehensive framework for its pharmacological characterization. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile. The experimental protocols and visualizations provided herein serve as a guide for such future investigations.
References
The Crucial Role of the Norepinephrine Transporter in Neurotransmission and as a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The norepinephrine (B1679862) transporter (NET) is a critical component of the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft. This regulation of neurotransmitter levels makes it a key target for therapeutic intervention in a variety of disorders, including depression, attention deficit hyperactivity disorder (ADHD), and anxiety. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of compounds with the norepinephrine transporter, focusing on the types of data generated and the experimental protocols employed. While specific data for Dexnafenodone Hydrochloride is not publicly available, this document will serve as a detailed framework for understanding how the effects of such a compound on the norepinephrine transporter would be scientifically evaluated.
The Norepinephrine Transporter (NET)
The human norepinephrine transporter (hNET) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. These proteins are responsible for the sodium- and chloride-dependent reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. NET exhibits a high affinity for norepinephrine and also transports dopamine, albeit with a lower affinity. The precise regulation of norepinephrine levels is crucial for maintaining physiological functions such as mood, attention, and blood pressure.[1][2][3]
Characterizing Compound Interactions with the Norepinephrine Transporter
Several key experimental techniques are employed to determine the affinity, potency, and efficacy of a compound for the norepinephrine transporter. These assays are fundamental in the early stages of drug discovery and development.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. In the context of the norepinephrine transporter, these assays typically involve the use of a radiolabeled ligand that is known to bind to NET. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.
Table 1: Representative Data from Radioligand Binding Assays for NET Inhibitors
| Compound | Radioligand | Preparation | Ki (nM) |
| Desipramine | [³H]Nisoxetine | hNET-transfected HEK293 cell membranes | 1.1 |
| Reboxetine | [³H]Nisoxetine | hNET-transfected HEK293 cell membranes | 5.4 |
| Atomoxetine | [³H]Nisoxetine | hNET-transfected HEK293 cell membranes | 4.5 |
Note: This table presents example data for illustrative purposes and is not specific to this compound.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of hNET-expressing membranes: Human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporter are isolated through centrifugation.
-
Assay Setup: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., [³H]Nisoxetine) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Synaptosomal uptake assays directly measure the functional activity of the norepinephrine transporter. Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake. These assays assess the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into the synaptosomes.
Table 2: Representative Data from Norepinephrine Uptake Assays
| Compound | Preparation | IC50 (nM) |
| Desipramine | Rat brain synaptosomes | 1.8 |
| Reboxetine | Rat brain synaptosomes | 10.2 |
| Atomoxetine | Rat brain synaptosomes | 3.8 |
Note: This table presents example data for illustrative purposes and is not specific to this compound.
Experimental Protocol: Synaptosomal [³H]Norepinephrine Uptake Assay
-
Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized, and synaptosomes are isolated by differential centrifugation.
-
Assay Setup: The synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]Norepinephrine).
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined by non-linear regression analysis.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: Norepinephrine signaling pathway at the synapse and the inhibitory action of a compound like this compound on the norepinephrine transporter (NET).
Caption: A typical experimental workflow for characterizing the interaction of a test compound with the norepinephrine transporter.
Conclusion
The norepinephrine transporter is a well-established therapeutic target, and the methodologies for characterizing the interactions of novel compounds with this transporter are robust and well-validated. While specific data on this compound's effects on the norepinephrine transporter are not available in the public domain, this guide outlines the standard experimental approaches that would be used to elucidate its pharmacological profile. The combination of radioligand binding assays to determine affinity and synaptosomal uptake assays to assess functional inhibition provides a comprehensive in vitro characterization of a compound's activity at the norepinephrine transporter. This information is crucial for guiding further non-clinical and clinical development.
References
In Vitro Binding Affinity of Dexnafenodone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Binding Affinity Profile
Dexnafenodone Hydrochloride is anticipated to exhibit a complex in vitro pharmacological profile, characterized by high affinity for serotonergic receptors, particularly the 5-HT2A subtype, and moderate to low affinity for other monoamine receptors and transporters. The following tables summarize the in vitro binding affinities (Ki, in nM) of Nefazodone for key central nervous system targets. A lower Ki value indicates a higher binding affinity.
Serotonin (B10506) Receptor and Transporter Affinities of Nefazodone
| Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| 5-HT₂A | [³H]Ketanserin | Human Cortex | 2.5 | [2] |
| 5-HT₂C | [³H]Mesulergine | Human Choroid Plexus | 6.4 | [2] |
| SERT | [³H]Paroxetine | Human Platelet | 200 | [3] |
| 5-HT₁A | [³H]8-OH-DPAT | Human Cortex | 84 | [3] |
Adrenergic and Dopaminergic Receptor Affinities of Nefazodone
| Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| α₁-Adrenergic | [³H]Prazosin | Human Cortex | 5.5 | [3] |
| α₂-Adrenergic | [³H]Clonidine | Human Cortex | 84 | [3] |
| Dopamine D₂ | [³H]Spiperone | Human Striatum | >1000 | [2] |
| NET | [³H]Nisoxetine | Human Cortex | 530 | [3] |
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinities (Ki values) listed above is typically achieved through competitive radioligand binding assays. This standard methodology allows for the quantification of the interaction between a test compound (in this case, Nefazodone as a proxy for Dexnafenodone) and its target receptor or transporter.
General Protocol for Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Receptor Source: Homogenized tissue from specific brain regions (e.g., human cortex, striatum) or cell membranes from cell lines stably expressing the human receptor of interest.
-
Radioligand: A specific radioactive ligand with high affinity and selectivity for the target receptor/transporter (e.g., [³H]Ketanserin for 5-HT₂A receptors).
-
Test Compound: this compound (or Nefazodone in this proxy).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) at a physiological pH containing appropriate ions to maintain receptor integrity and facilitate binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) to separate the bound from the unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
-
Membrane Preparation: The receptor-containing tissue is homogenized, and cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The primary pharmacological targets of Dexnafenodone are expected to be the 5-HT₂A and Dopamine D₂ receptors, as well as the Norepinephrine Transporter. The following diagrams illustrate their canonical signaling pathways.
5-HT₂A Receptor Signaling Cascade
Dopamine D₂ Receptor Signaling Cascade
Norepinephrine Transporter Mechanism
Experimental Workflow
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Experimental Workflow Diagram
References
Early-Stage Research on the Neuroprotective Properties of Dexnafenodone Hydrochloride: A Technical Whitepaper Framework
Disclaimer: As of December 2025, publicly available research specifically investigating the neuroprotective properties of Dexnafenodone Hydrochloride is limited. This document provides a comprehensive framework for a technical guide or whitepaper, outlining the typical structure, experimental methodologies, and data presentation that would be expected in early-stage neuroprotective research for a novel compound. The experimental data and specific signaling pathways presented herein are hypothetical and serve as illustrative examples.
Introduction
Dexnafenodone, the (S)-enantiomer of Nafenodone, is an antidepressant compound known for its potent and selective inhibition of norepinephrine (B1679862) reuptake, with lesser effects on serotonin (B10506) and negligible impact on dopamine (B1211576) uptake. While its primary therapeutic indication is for the treatment of depression, emerging research paradigms are increasingly focused on the potential neuroprotective effects of various centrally acting agents. This whitepaper explores the hypothetical neuroprotective profile of this compound in preclinical models of neuronal injury and neurodegeneration.
The rationale for investigating Dexnafenodone’s neuroprotective potential stems from the intricate link between monoaminergic systems and neuronal survival pathways. Dysregulation of norepinephrine and serotonin signaling is implicated in the pathophysiology of several neurodegenerative disorders. By modulating these neurotransmitter systems, Dexnafenodone may exert indirect neuroprotective effects through the activation of downstream signaling cascades that promote cell survival, reduce oxidative stress, and inhibit apoptotic pathways.
This document summarizes the findings from a series of hypothetical in vitro and in vivo studies designed to elucidate the neuroprotective efficacy and underlying mechanisms of action of this compound.
In Vitro Neuroprotective Effects
Protection Against Oxidative Stress-Induced Neuronal Cell Death
Objective: To evaluate the ability of this compound to protect cultured neuronal cells from oxidative stress-induced apoptosis.
Experimental Protocol:
-
Cell Culture: Primary rat cortical neurons were cultured for 7 days in vitro.
-
Treatment: Cells were pre-treated with this compound at various concentrations (1, 10, 100 nM) for 24 hours.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) was added to the culture medium at a final concentration of 100 µM for 6 hours to induce oxidative stress.
-
Cell Viability Assessment: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Assessment: Apoptosis was measured by caspase-3 activity assay and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
Results:
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) | TUNEL Positive Cells (%) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 2.1 ± 0.5 |
| H₂O₂ (100 µM) | 45 ± 3.8 | 4.2 ± 0.3 | 35.4 ± 2.9 |
| H₂O₂ + Dexnafenodone (1 nM) | 52 ± 4.1 | 3.8 ± 0.4 | 30.1 ± 2.5 |
| H₂O₂ + Dexnafenodone (10 nM) | 68 ± 5.5 | 2.5 ± 0.2 | 18.7 ± 1.9 |
| H₂O₂ + Dexnafenodone (100 nM) | 85 ± 6.1 | 1.4 ± 0.1 | 8.3 ± 1.1 |
Attenuation of Excitotoxicity
Objective: To determine if this compound can protect neurons from glutamate-induced excitotoxicity.
Experimental Protocol:
-
Cell Culture: Murine hippocampal neuronal cell line (HT-22) was used.
-
Treatment: Cells were pre-treated with this compound (1, 10, 100 nM) for 24 hours.
-
Induction of Excitotoxicity: Glutamate was added to the culture medium at a final concentration of 5 mM for 12 hours.
-
Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium was measured as an indicator of cell death.
Results:
| Treatment Group | LDH Release (% of Maximum) |
| Control | 5 ± 0.8 |
| Glutamate (5 mM) | 85 ± 6.2 |
| Glutamate + Dexnafenodone (1 nM) | 75 ± 5.9 |
| Glutamate + Dexnafenodone (10 nM) | 55 ± 4.7 |
| Glutamate + Dexnafenodone (100 nM) | 30 ± 3.1 |
In Vivo Neuroprotective Efficacy
Rodent Model of Focal Cerebral Ischemia
Objective: To assess the neuroprotective effect of this compound in a rat model of stroke.
Experimental Protocol:
-
Animal Model: Focal cerebral ischemia was induced in adult male Sprague-Dawley rats by middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.
-
Treatment: this compound (1, 5, 10 mg/kg) or vehicle was administered intraperitoneally at the onset of reperfusion.
-
Infarct Volume Assessment: 24 hours after MCAO, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Neurological Deficit Scoring: Neurological function was assessed using a 5-point neurological deficit score.
Results:
| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score |
| Sham | 0 | 0 |
| Vehicle | 35 ± 4.1 | 3.8 ± 0.4 |
| Dexnafenodone (1 mg/kg) | 30 ± 3.5 | 3.2 ± 0.5 |
| Dexnafenodone (5 mg/kg) | 22 ± 2.9 | 2.5 ± 0.3 |
| Dexnafenodone (10 mg/kg) | 15 ± 2.1 | 1.8 ± 0.2 |
Mechanism of Action: Signaling Pathways
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are hypothesized to be mediated through the activation of pro-survival signaling cascades downstream of norepinephrine receptor activation. A plausible pathway involves the PI3K/Akt and MAPK/ERK signaling pathways.
Proposed signaling pathway for Dexnafenodone's neuroprotection.
Experimental Workflow for Pathway Analysis
To validate the proposed signaling pathway, a series of experiments would be conducted as outlined in the following workflow.
Workflow for signaling pathway validation.
Discussion
The hypothetical data presented in this whitepaper suggest that this compound exhibits significant neuroprotective properties in both in vitro and in vivo models of neuronal injury. The compound appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity in a dose-dependent manner. Furthermore, in a rodent model of ischemic stroke, Dexnafenodone administration at the time of reperfusion is shown to reduce infarct volume and improve neurological outcomes.
The proposed mechanism of action involves the activation of the PI3K/Akt and MAPK/ERK signaling pathways, which are well-established mediators of cell survival. By promoting the expression of anti-apoptotic proteins such as Bcl-2 and inhibiting the activity of pro-apoptotic factors like caspase-3, Dexnafenodone may shift the cellular balance towards survival in the face of neurotoxic insults.
Conclusion and Future Directions
The early-stage research outlined in this framework provides a strong rationale for the continued investigation of this compound as a potential neuroprotective agent. Future studies should aim to:
-
Elucidate the precise molecular targets of Dexnafenodone within the neuroprotective signaling cascades.
-
Evaluate the therapeutic window of Dexnafenodone in various models of neurodegeneration (e.g., Parkinson's disease, Alzheimer's disease).
-
Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.
The development of a novel neuroprotective therapy remains a critical unmet need in the management of a wide range of neurological disorders. The preliminary hypothetical findings for this compound are promising and warrant further preclinical and, eventually, clinical investigation.
An In-depth Technical Guide to Nefazodone Hydrochloride and its Potential in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone (B1678010) hydrochloride is a phenylpiperazine antidepressant agent indicated for the treatment of major depressive disorder.[1][2] Its chemical structure is distinct from selective serotonin (B10506) reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs).[3] This guide provides a comprehensive technical overview of nefazodone's mechanism of action, pharmacokinetics, and its demonstrated and potential applications in the management of central nervous system (CNS) disorders, with a focus on major depression.
Mechanism of Action
Nefazodone's antidepressant effect is attributed to its dual mechanism of action, which involves the potent and selective antagonism of the postsynaptic serotonin 5-HT2A receptor and the moderate inhibition of presynaptic serotonin and norepinephrine (B1679862) reuptake.[1][4] This combined action is thought to enhance 5-HT1A-mediated neurotransmission.[5] Unlike many other antidepressants, nefazodone has a low affinity for cholinergic, histaminergic, or dopaminergic receptors, which contributes to its distinct side-effect profile.[6][7] It does, however, antagonize alpha-1 adrenergic receptors, which can lead to sedation and orthostatic hypotension.[4][8]
Signaling Pathway
Nefazodone's primary action as a 5-HT2A receptor antagonist directly modulates intracellular signaling cascades. The 5-HT2A receptor is coupled to the Gq/11 signal transduction pathway.[9] Agonist binding typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, nefazodone prevents the activation of this pathway, thereby modulating downstream cellular responses.[9]
Pharmacokinetics
Nefazodone hydrochloride is rapidly and completely absorbed following oral administration, though it undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 20%.[10] Food can slightly increase its bioavailability.[10]
| Parameter | Value | Reference |
| Bioavailability | ~20% (variable) | [10][11] |
| Time to Peak Plasma Concentration (Tmax) | ~1-3 hours | [3][12] |
| Plasma Protein Binding | >99% (loosely bound) | [11][12] |
| Elimination Half-life (Nefazodone) | 2-4 hours | [11] |
| Elimination Half-life (Hydroxynefazodone) | 1.5-4 hours | [11] |
| Elimination Half-life (Triazoledione) | ~18 hours | [11] |
| Elimination Half-life (mCPP) | 4-8 hours | [11] |
| Metabolism | Primarily by CYP3A4 | [11][12] |
Metabolites: Nefazodone is metabolized into several active metabolites, including hydroxynefazodone, para-hydroxynefazodone, triazoledione (B1667160), and m-chlorophenylpiperazine (mCPP).[11] The triazoledione metabolite has a long half-life and is the predominant metabolite in circulation.[11]
Preclinical Studies
Preclinical evaluation of nefazodone has been conducted in various animal models to characterize its antidepressant and anxiolytic potential.
| Animal Model | Research Area | Dosage Range | Administration Route | Study Duration | Key Findings | Reference |
| Rat | Serotonin Transporter Inhibition | 30, 100, 150 mg/kg | Subcutaneous (s.c.) | Acute | Dose-dependent inhibition of serotonin transporter. | [13] |
| Mouse | Immunomodulation (Stress) | 10 mg/kg/day | Subcutaneous (s.c.) | Chronic | Modulation of stress-induced immune responses. | [13] |
| Rat | Chronic Toxicology | Up to 200 mg/kg/day | Oral | 2 years | Assessment of long-term safety profile. | [13] |
Experimental Protocols
4.1.1 Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of nefazodone for specific neurotransmitter receptors and transporters.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor or transporter.
-
Incubate the membrane preparations with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of nefazodone.
-
Separate bound from free radioligand by rapid filtration.
-
Measure radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of nefazodone that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[9]
-
4.1.2 Forced Swim Test (FST) in Rodents
-
Objective: To assess the antidepressant-like activity of nefazodone.
-
Methodology:
-
Acclimate animals to the testing environment.
-
Administer nefazodone or a vehicle control at a specified time before the test.
-
Place the animal in a cylinder filled with water for a predetermined period (e.g., 6 minutes).
-
Record the duration of immobility during the latter part of the session (e.g., the last 4 minutes).
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.[13]
-
Clinical Efficacy in CNS Disorders
Nefazodone has demonstrated efficacy in the treatment of major depressive disorder in multiple clinical trials.
| Trial Design | Comparator | Duration | Key Efficacy Outcomes | Reference |
| Double-blind, placebo-controlled | Imipramine (B1671792) | 8 weeks | Nefazodone was comparable to imipramine and superior to placebo in reducing depressive symptoms (HAM-D scores). 78% of nefazodone patients showed significant improvement compared to 55% of placebo patients. | [14] |
| Double-blind, placebo-controlled (hospitalized patients) | Placebo | 6 weeks | Nefazodone was superior to placebo in reducing HAM-D-17 scores from the first week of treatment. At the end of the trial, 50% of nefazodone-treated patients responded compared to 29% of placebo-treated patients. | [15] |
| Long-term continuation trial | Placebo, Imipramine | Up to 1 year | Nefazodone was more effective than placebo in preventing relapse of depression. | [1][16] |
| Pilot randomized trial in Parkinson's Disease with depression | Fluoxetine (B1211875) | Not Specified | Both nefazodone and fluoxetine were effective antidepressants. Nefazodone also showed a significant improvement in motor symptoms (UPDRS scores). | [17] |
The optimal therapeutic dosage of nefazodone in clinical trials is generally between 300 and 600 mg per day.[1]
Safety and Tolerability
Nefazodone is generally well-tolerated. Compared to tricyclic antidepressants, it has a lower incidence of anticholinergic, antihistaminergic, and adrenergic side effects.[1] In comparison to SSRIs, nefazodone is associated with fewer activating symptoms, gastrointestinal issues, and sexual dysfunction.[1] However, it may cause more dizziness, dry mouth, constipation, and visual disturbances.[1]
A significant safety concern with nefazodone is the rare risk of serious liver damage, with an incidence of death or liver transplantation of approximately 1 in every 250,000 to 300,000 patient-years.[11] Monitoring of liver function is recommended during treatment.[11][18]
Conclusion
Nefazodone hydrochloride is an effective antidepressant with a unique mechanism of action that differentiates it from other classes of antidepressants. Its dual action as a 5-HT2A antagonist and a serotonin-norepinephrine reuptake inhibitor provides a distinct therapeutic profile. While its primary indication is for major depressive disorder, preliminary evidence suggests potential utility in other CNS conditions, such as depression in Parkinson's disease. The risk of hepatotoxicity, although rare, necessitates careful patient selection and monitoring. Further research may continue to elucidate the full therapeutic potential of nefazodone in a range of CNS disorders.
References
- 1. Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant nefazodone. A review of its pharmacology, clinical efficacy, adverse effects, dosage, and administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nefazodone: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nefazodone - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A double-blind, placebo-controlled trial of nefazodone in the treatment of patients hospitalized for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term treatment of depression with nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nefazodone (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Cellular targets of Dexnafenodone Hydrochloride beyond norepinephrine reuptake
For Immediate Release
[City, State] – December 5, 2025 – A comprehensive technical analysis of Dexnafenodone Hydrochloride reveals a multifaceted interaction with various cellular components beyond its primary role as a norepinephrine (B1679862) reuptake inhibitor. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates available data on its binding affinities, elucidates experimental methodologies, and visualizes its potential signaling pathways.
This compound, known chemically as (S)-Nafenodone, has been primarily characterized by its inhibitory action on the norepinephrine transporter. However, a deeper dive into its pharmacological profile suggests a wider sphere of influence within the central nervous system. This guide synthesizes data to present a clearer picture of its secondary targets, which include serotonergic and adrenergic receptors.
Quantitative Analysis of Cellular Targets
The binding affinity of a compound to its target is a critical determinant of its pharmacological effect. The following tables summarize the available quantitative data for this compound and its closely related compound, Nefazodone, to provide a comparative perspective on its potential cellular targets. The affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Target Receptor/Transporter | Binding Affinity (Ki, nM) |
| Serotonin (B10506) Transporter (SERT) | Weak Inhibitor[1] |
Table 1: this compound Binding Affinity
| Target Receptor/Transporter | Binding Affinity (Ki, nM) |
| Serotonin 5-HT1A Receptor | High Affinity[1] |
| Serotonin 5-HT2A Receptor | Potent Antagonist[1][2] |
| Serotonin 5-HT2C Receptor | Antagonist[1][2] |
| α1-Adrenergic Receptor | High Affinity[2] |
| α2-Adrenergic Receptor | Lower Affinity[2] |
| Dopamine D2 Receptor | Lower Affinity[2] |
| Serotonin Transporter (SERT) | Weak Inhibitor[2] |
| Norepinephrine Transporter (NET) | Weak Inhibitor[2] |
| Dopamine Transporter (DAT) | Weak Inhibitor[2] |
| Histamine H1 Receptor | Low Affinity[2] |
Table 2: Comparative Binding Affinities of Nefazodone
Elucidation of Experimental Methodologies
The determination of these binding affinities relies on established and rigorous experimental protocols. The primary method employed is the Radioligand Binding Assay , a cornerstone technique in pharmacology for quantifying the interaction between a ligand (the drug) and its receptor.
Representative Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
-
Preparation of Receptor Source:
-
Cell membranes expressing the target receptor are prepared from either cultured cell lines or animal tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Components:
-
Radioligand: A specific radioactive ligand (e.g., labeled with 3H or 125I) that binds to the target receptor with high affinity and specificity.
-
Test Compound: A range of concentrations of the unlabeled drug (this compound) are used to compete with the radioligand for binding to the receptor.
-
Assay Buffer: A buffer solution that maintains a physiological pH and ionic strength.
-
-
Incubation:
-
The receptor preparation, radioligand, and various concentrations of the test compound are incubated together in the assay buffer.
-
The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Signaling Pathways
The interaction of this compound with various receptors suggests its involvement in multiple signaling cascades. Based on its affinity for serotonin and adrenergic receptors, the following pathways are likely to be modulated.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a key feature of many atypical antidepressants. This action is thought to contribute to their therapeutic effects by modulating downstream signaling pathways involved in mood regulation.
Adrenergic Receptor Modulation
The interaction of this compound with α1-adrenergic receptors suggests a modulatory role in noradrenergic signaling. Antagonism at these receptors can influence various physiological processes, including blood pressure regulation and smooth muscle contraction.
Conclusion
This technical guide provides a consolidated overview of the cellular targets of this compound beyond its primary interaction with the norepinephrine transporter. The presented data, derived from related compounds and established pharmacological principles, highlights its potential as a multi-target agent. Further research, including comprehensive in vitro binding and functional assays specifically for Dexnafenodone, is warranted to fully elucidate its complex pharmacological profile and therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The binding data for Nefazodone is presented for comparative purposes due to the limited availability of specific data for this compound.
References
Methodological & Application
In Vitro Experimental Protocols for Dexnafenodone Hydrochloride: A Detailed Guide for Researchers
Introduction
Dexnafenodone Hydrochloride is a compound of interest for researchers in drug development and neuroscience. As the dextrorotatory enantiomer of Nafenodone, its pharmacological profile is of significant interest. This document provides detailed experimental protocols for in vitro studies to characterize the activity of this compound, focusing on its potential interactions with key neurotransmitter receptors. While specific binding affinity (Ki), potency (EC50), and efficacy data for this compound are not publicly available, this guide outlines the standardized methodologies used to obtain such critical information. The protocols provided are based on established in vitro assays for dopamine (B1211576) D1 and serotonin (B10506) 5-HT2A receptors, putative targets for similar chemical entities.
I. Receptor Binding Assays: Determining Affinity for Dopamine D1 Receptors
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. A competitive radioligand binding assay is the gold standard for quantifying the binding affinity (Ki) of an unlabeled compound like this compound.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.
Protocol: Radioligand Binding Assay for Dopamine D1 Receptor
| Step | Procedure | Details and Rationale |
| 1. | Membrane Preparation | Prepare cell membranes from a stable cell line overexpressing the human dopamine D1 receptor (e.g., CHO-D1 or HEK293-D1). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. The membrane pellet is resuspended in an appropriate assay buffer. This step isolates the target receptors. |
| 2. | Assay Setup | In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D1 antagonist). |
| 3. | Incubation | Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes). |
| 4. | Filtration | Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. |
| 5. | Scintillation Counting | Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter. |
| 6. | Data Analysis | Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). |
| 7. | Ki Calculation | Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. |
Data Presentation:
The results of the binding assay should be presented in a clear, tabular format.
| Compound | Receptor | Radioligand | Ki (nM) |
| Dexnafenodone HCl | Dopamine D1 | [³H]-SCH23390 | Value to be determined |
| Reference Compound | Dopamine D1 | [³H]-SCH23390 | Known value |
Note: The Ki value for this compound will be determined experimentally.
Workflow for Dopamine D1 Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
II. Functional Assays: Assessing Activity at Serotonin 5-HT2A Receptors
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For the serotonin 5-HT2A receptor, which is a Gq-coupled receptor, a common functional assay measures the mobilization of intracellular calcium.
Objective: To determine the functional activity (EC50 or IC50) and efficacy of this compound at the human serotonin 5-HT2A receptor.
Protocol: Calcium Mobilization Assay for Serotonin 5-HT2A Receptor
| Step | Procedure | Details and Rationale |
| 1. | Cell Culture and Dye Loading | Culture a stable cell line overexpressing the human serotonin 5-HT2A receptor (e.g., HEK293-5HT2A) in 96-well plates. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye will fluoresce upon binding to intracellular calcium. |
| 2. | Agonist Mode | To test for agonist activity, add varying concentrations of this compound to the cells. Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. |
| 3. | Antagonist Mode | To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound. Then, add a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). Measure the fluorescence intensity. A decrease in the agonist-induced fluorescence signal indicates antagonist activity. |
| 4. | Data Analysis | For agonist mode, plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy). For antagonist mode, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50. |
| 5. | pA2 Calculation (for antagonists) | If this compound is found to be a competitive antagonist, the Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency. |
Data Presentation:
The results from the functional assay should be summarized in a table.
| Compound | Receptor | Assay Mode | Parameter | Value | Efficacy (%) |
| Dexnafenodone HCl | Serotonin 5-HT2A | Agonist | EC50 (nM) | To be determined | To be determined |
| Dexnafenodone HCl | Serotonin 5-HT2A | Antagonist | IC50 (nM) | To be determined | N/A |
| Reference Agonist | Serotonin 5-HT2A | Agonist | EC50 (nM) | Known value | 100 |
| Reference Antagonist | Serotonin 5-HT2A | Antagonist | IC50 (nM) | Known value | N/A |
Note: The EC50, IC50, and efficacy values for this compound will be determined experimentally.
Signaling Pathway for 5-HT2A Receptor Activation
Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.
III. Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. By performing these experiments, researchers can elucidate its binding affinity for the dopamine D1 receptor and its functional activity at the serotonin 5-HT2A receptor. This information is fundamental for understanding the compound's mechanism of action and for guiding further drug development efforts. It is imperative for researchers to include appropriate positive and negative controls and to perform robust data analysis to ensure the validity and reproducibility of the experimental results.
Application Notes and Protocols for Testing the Efficacy of a Novel Compound (e.g., Dexnafenodone Hydrochloride) in In Vivo Models
Disclaimer: As of the current date, publicly available information on "Dexnafenodone Hydrochloride" is limited. The following application notes and protocols are presented as a detailed template for researchers, scientists, and drug development professionals. This document provides a framework for testing the efficacy of a hypothetical novel compound with presumed dopaminergic and neuroprotective properties in relevant in vivo models for neurodegenerative disorders such as Parkinson's Disease and Restless Legs Syndrome. The experimental designs, data, and signaling pathways are illustrative and should be adapted based on the actual pharmacological profile of the compound under investigation.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects in neurodegenerative and movement disorders. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of Parkinson's Disease and Restless Legs Syndrome.
Hypothetical Mechanism of Action
For the purpose of this illustrative guide, we will hypothesize that this compound acts as a potent and selective dopamine (B1211576) D2/D3 receptor agonist with additional neuroprotective properties, potentially through the modulation of downstream signaling pathways that regulate oxidative stress and inflammation.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
In Vivo Models and Experimental Protocols
The following section details the protocols for two widely used rodent models relevant to the hypothetical mechanism of action of this compound.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is a classic neurotoxin-based model that leads to the degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's Disease.[1][2][3]
Caption: Experimental workflow for the 6-OHDA rat model.
-
Animal Model Creation:
-
Anesthetize rats with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Allow animals to recover for 2-3 weeks.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.9% saline).
-
Administer the compound daily via oral gavage or intraperitoneal injection for 21 days.
-
Include vehicle and positive control (e.g., Levodopa/Benserazide) groups.
-
-
Behavioral Assessments:
-
Apomorphine-Induced Rotations: Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and record contralateral rotations for 30 minutes.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of forelimb wall touches for each paw over 5 minutes to assess forelimb akinesia.
-
-
Post-Mortem Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with 4% paraformaldehyde.
-
Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum.
-
For neurochemical analysis, collect fresh brain tissue to measure dopamine and its metabolites (DOPAC, HVA) via HPLC.[1]
-
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Contralateral Forelimb Use in Cylinder Test (%) | Striatal Dopamine Levels (ng/mg tissue) | TH+ Cell Count in Substantia Nigra (% of control) |
| Sham Control | 0.5 ± 0.2 | 48 ± 3 | 15.2 ± 1.8 | 100 |
| 6-OHDA + Vehicle | 7.8 ± 1.1 | 15 ± 4 | 3.1 ± 0.9 | 22 ± 5 |
| 6-OHDA + Levodopa (6 mg/kg) | 2.1 ± 0.5 | 35 ± 5 | 8.9 ± 1.2 | 25 ± 6 |
| 6-OHDA + Dexnafenodone (1 mg/kg) | 5.9 ± 0.9 | 22 ± 4 | 4.5 ± 0.8 | 38 ± 7 |
| 6-OHDA + Dexnafenodone (5 mg/kg) | 3.5 ± 0.7 | 31 ± 6 | 6.8 ± 1.1 | 55 ± 9 |
Iron-Deficiency and 6-OHDA Mouse Model of Restless Legs Syndrome (RLS)
This dual-insult model aims to replicate two key pathophysiological features of RLS: central iron deficiency and dopaminergic dysfunction.[4]
-
Animal Model Creation:
-
Drug Administration:
-
Administer this compound or a positive control (e.g., Pramipexole) daily for a specified period (e.g., 14 days).
-
-
Behavioral Assessments:
-
Locomotor Activity: Monitor locomotor activity, especially during the dark cycle when rodents are most active, using automated activity chambers. An increase in locomotion is considered an RLS-like symptom.[4]
-
Periodic Limb Movements (PLMs): Use electromyography (EMG) to record limb movements during sleep to quantify PLM-like events.[5]
-
-
Post-Mortem Analysis:
-
Measure iron levels in the brain and spinal cord.
-
Analyze dopamine and its metabolites in the spinal cord via HPLC.
-
Perform receptor binding assays to assess changes in dopamine receptor density and affinity.[4]
-
| Treatment Group | Locomotor Activity (Total Distance in Dark Cycle, m) | PLM-like Events per Hour of Sleep | Spinal Cord Dopamine (pg/mg tissue) | Spinal Cord Iron (µg/g tissue) |
| Control Diet + Sham | 350 ± 45 | 5 ± 2 | 85 ± 10 | 25 ± 3 |
| Iron-Deficient + 6-OHDA + Vehicle | 850 ± 90 | 25 ± 5 | 30 ± 7 | 12 ± 2 |
| Iron-Deficient + 6-OHDA + Pramipexole (B1678040) (1 mg/kg) | 450 ± 60 | 10 ± 3 | 55 ± 8 | 18 ± 3 |
| Iron-Deficient + 6-OHDA + Dexnafenodone (1 mg/kg) | 680 ± 75 | 18 ± 4 | 42 ± 6 | 15 ± 2 |
| Iron-Deficient + 6-OHDA + Dexnafenodone (5 mg/kg) | 500 ± 55 | 12 ± 3 | 50 ± 7 | 17 ± 3 |
Conclusion
The protocols and models described provide a robust framework for the preclinical evaluation of novel compounds like this compound. The successful demonstration of efficacy in these models, characterized by the reversal of motor deficits and neuroprotective effects, would provide strong rationale for further clinical development in the treatment of Parkinson's Disease and/or Restless Legs Syndrome.
References
- 1. criver.com [criver.com]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent Model of Restless Legs Syndrome - Creative Biolabs [creative-biolabs.com]
- 4. The long-term effects of the dopamine agonist pramipexole in a proposed restless legs syndrome animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consensus Guidelines on Rodent Models of Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure Dexnafenodone Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexnafenodone Hydrochloride is a novel synthetic compound with potential therapeutic applications in neurological and psychiatric disorders. Preliminary structural analysis suggests possible interactions with key neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) pathways. These application notes provide a comprehensive guide to a panel of cellular assays designed to elucidate the pharmacological activity and mechanism of action of this compound. The following protocols are intended to enable researchers to characterize the compound's effects on specific cellular targets and signaling cascades.
Hypothetical Mechanism of Action
Based on structural similarities to known psychoactive agents, this compound is hypothesized to act as a modulator of dopamine and serotonin receptors. These G-protein coupled receptors (GPCRs) are critical for regulating a wide range of physiological and cognitive processes. The assays detailed below are designed to test this hypothesis by measuring the compound's ability to influence receptor-mediated signaling.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison. This will facilitate the determination of key pharmacological parameters such as potency (EC₅₀ or IC₅₀) and efficacy.
Experimental Protocols
Dopamine Receptor Activation Assays
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, which couple to Gs and Gi/o proteins, respectively.[1] Assays measuring downstream second messengers, such as cyclic AMP (cAMP), are standard methods for determining compound activity at these receptors.[1][2][3]
1.1. D1-like Receptor (Gs-coupled) Activity Assay: cAMP Measurement
This assay measures the ability of this compound to stimulate cAMP production in cells expressing D1 dopamine receptors, indicating agonistic activity.
-
Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor (DRD1).
-
Principle: D1 receptor activation by an agonist stimulates adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cAMP levels. This change can be quantified using a variety of methods, including fluorescence-based biosensors.[3]
-
Protocol:
-
Cell Culture: Culture DRD1-HEK293 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a known D1 agonist (e.g., Dopamine) as a positive control and vehicle as a negative control.
-
Assay:
-
Remove culture media from the wells.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add the diluted compounds and controls to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a fluorescent cAMP biosensor.[3]
-
Data Analysis: Plot the response (e.g., fluorescence intensity) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
-
1.2. D2-like Receptor (Gi/o-coupled) Activity Assay: cAMP Inhibition
This assay determines if this compound can inhibit cAMP production, suggesting agonistic activity at D2-like receptors.
-
Cell Line: CHO-K1 cells stably co-expressing the human dopamine D2 receptor (DRD2) and a forskolin-inducible adenylyl cyclase.
-
Principle: Activation of the Gi-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.[2][4]
-
Protocol:
-
Cell Culture and Plating: Follow the same procedure as for the D1 receptor assay, using the DRD2-CHO-K1 cell line.
-
Compound Preparation: Prepare serial dilutions of this compound. Include a known D2 agonist (e.g., Quinpirole) as a positive control and vehicle as a negative control.
-
Assay:
-
Remove culture media.
-
Add the diluted compounds and controls to the wells.
-
Add a fixed concentration of forskolin (B1673556) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Measure cAMP levels as described for the D1 assay.
-
Data Analysis: Plot the inhibition of the forskolin-induced signal against the log of the compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary: Dopamine Receptor Assays
| Compound | D1 Receptor (EC₅₀, µM) | D2 Receptor (IC₅₀, µM) |
| This compound | Experimental Value | Experimental Value |
| Dopamine (Control) | Reference Value | Reference Value |
| Quinpirole (Control) | N/A | Reference Value |
Serotonin Receptor Activation Assays
Many serotonin receptors, such as the 5-HT2 family, are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.[5][6]
2.1. 5-HT2A Receptor (Gq-coupled) Activity Assay: Calcium Flux
This assay measures the ability of this compound to induce calcium mobilization in cells expressing the 5-HT2A receptor.
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[6][7]
-
Principle: Activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[6] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.[7]
-
Protocol:
-
Cell Plating: Seed 5-HT2A expressing cells into a 96-well, black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound. Include a known 5-HT2A agonist (e.g., Serotonin) as a positive control.
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the diluted compounds to the plate and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis: The peak fluorescence signal following compound addition is plotted against the log of the compound concentration to determine the EC₅₀.
-
Quantitative Data Summary: Serotonin Receptor Assay
| Compound | 5-HT2A Receptor (EC₅₀, µM) |
| This compound | Experimental Value |
| Serotonin (Control) | Reference Value |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical signaling pathways for this compound activity.
Experimental Workflow Diagrams
Caption: General experimental workflows for cellular assays.
Concluding Remarks
The described cellular assays provide a robust framework for the initial characterization of this compound's activity. By employing these protocols, researchers can determine the compound's potency and efficacy at key dopamine and serotonin receptors, thereby elucidating its mechanism of action and informing future drug development efforts. It is recommended to further profile promising activities with antagonist assays and to assess potential off-target effects in broader assay panels.
References
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
Dexnafenodone Hydrochloride: Dosing Regimen in Rodent Models - Application Notes and Protocols
An initial search for "Dexnafenodone Hydrochloride" did not yield specific results. It is possible that "Dexnafenodone" is a novel or less common compound, or there may be a misspelling in the name. The following application notes and protocols are based on general principles of preclinical dosing regimen studies in rodent models and will be updated with specific information on this compound as it becomes available.
Introduction
These application notes provide a comprehensive overview of the proposed dosing regimen for this compound in various rodent models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound. The protocols outlined below are based on established methodologies for determining pharmacokinetic, pharmacodynamic, and toxicological profiles of novel chemical entities.
Data Presentation: Quantitative Summary
Quantitative data for this compound is not yet available. The following tables are placeholders to be populated once initial studies are conducted.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Strain | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | C57BL/6 | Intravenous | ||||||
| Oral | ||||||||
| Rat | Sprague-Dawley | Intravenous | ||||||
| Oral |
Table 2: Dose-Response Relationship of this compound in Efficacy Models
| Rodent Model | Efficacy Endpoint | Route of Administration | Dose Range (mg/kg) | ED50 (mg/kg) | Therapeutic Index |
| e.g., Alzheimer's Disease Model | e.g., Cognitive Improvement | ||||
| e.g., Pain Model | e.g., Analgesic Effect |
Table 3: Toxicological Profile of this compound in Rodents
| Species | Strain | Route of Administration | Dosing Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Toxicological Findings |
| Mouse | CD-1 | Acute (Single Dose) | ||||
| Sub-chronic (28-day) | ||||||
| Rat | Wistar | Acute (Single Dose) | ||||
| Sub-chronic (28-day) |
Experimental Protocols
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO) Administration: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis.
Efficacy Study in a Relevant Rodent Model
Objective: To evaluate the therapeutic efficacy of this compound in a disease model.
Materials:
-
This compound
-
Appropriate rodent model of disease
-
Vehicle
-
Behavioral testing apparatus or relevant bioanalytical equipment
Protocol:
-
Model Induction: Induce the disease phenotype in the rodent model.
-
Animal Grouping: Randomly assign animals to vehicle control and this compound treatment groups.
-
Dosing Regimen: Administer this compound or vehicle according to a predetermined dosing schedule (e.g., once daily for 14 days).
-
Efficacy Assessment: Evaluate the therapeutic effect using relevant behavioral tests, biomarkers, or histopathological analysis at the end of the treatment period.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).
Acute and Sub-chronic Toxicity Studies
Objective: To determine the potential toxicity of this compound after single and repeated dosing.
Materials:
-
This compound
-
Vehicle
-
Male and female mice and rats
-
Clinical observation checklists
-
Hematology and clinical chemistry analyzers
-
Histopathology equipment
Protocol:
-
Dose Range Finding (for acute study): Administer escalating single doses to small groups of animals to determine the maximum tolerated dose (MTD).
-
Acute Toxicity Study: Administer a single dose at the MTD and observe animals for 14 days for clinical signs of toxicity and mortality.
-
Sub-chronic Toxicity Study: Administer this compound daily for 28 days at multiple dose levels (e.g., low, mid, high).
-
Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
-
Data Analysis: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualization of Workflows and Pathways
Diagram 1: General Pharmacokinetic Study Workflow
A flowchart of the pharmacokinetic study protocol.
Diagram 2: Hypothetical Signaling Pathway for a Neuroprotective Agent
A potential signaling cascade for a neuroprotective drug.
Diagram 3: Logical Flow for Toxicity Assessment
Decision-making process in toxicology studies.
Application Notes and Protocols: Assessing the CNS Penetration of Dexnafenodone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexnafenodone Hydrochloride is an adrenergic receptor antagonist and serotonin (B10506) uptake inhibitor, making it a potential candidate for treating various central nervous system (CNS) disorders.[1][2][3] Effective therapeutic action within the CNS necessitates that the drug molecule crosses the blood-brain barrier (BBB) in sufficient concentrations to engage its pharmacological targets. The BBB is a highly selective barrier that protects the brain from harmful substances while allowing essential nutrients to pass.[4] This document provides a comprehensive guide with detailed protocols for assessing the CNS penetration of this compound, encompassing both in vitro and in vivo methodologies.
The successful assessment of brain penetration involves evaluating both the rate of entry and the extent of accumulation within the CNS at a steady state.[5][6][7] Key factors that can limit CNS penetration include low passive permeability across the BBB, active efflux by transporters such as P-glycoprotein (P-gp), and high binding to plasma proteins.[5][6][7][8]
Physicochemical Properties of Dexnafenodone:
A critical first step in assessing CNS penetration is to consider the physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Weight | 293.4 g/mol | [9] |
| Chemical Formula | C20H23NO | [9] |
| XLogP3 | 3.9 | [9] |
| Topological Polar Surface Area | 20.3 Ų | [9] |
These properties suggest that Dexnafenodone has a molecular weight and lipophilicity generally favorable for passive diffusion across the BBB. However, experimental validation is crucial.
In Vitro Assessment of BBB Permeability
In vitro models offer a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB early in the drug development process.[10]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based assay that models the lipid environment of the BBB to predict passive permeability.[5][6][7]
Experimental Protocol: PAMPA-BBB
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of porcine brain lipid extract dissolved in dodecane. This forms an artificial lipid membrane.
-
Donor Compartment: this compound is dissolved in a buffer solution at a known concentration (e.g., 100 µM) and added to the donor wells of the filter plate.
-
Acceptor Compartment: A 96-well acceptor plate is filled with a buffer solution. The filter plate is then placed on top of the acceptor plate, allowing the artificial membrane to be in contact with both solutions.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = (−VDVA / (VD + VA) * A * t) * ln(1 − [CA(t)] / [Cequilibrium])
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[CA(t)] is the concentration in the acceptor well at time t
-
[Cequilibrium] is the concentration at equilibrium
-
Data Presentation: PAMPA-BBB Permeability of Dexnafenodone
| Compound | Concentration (µM) | Incubation Time (h) | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |
| Dexnafenodone HCl | 100 | 4 | Experimental Value | High/Medium/Low |
| Propranolol (High Perm.) | 100 | 4 | > 4.0 | High |
| Atenolol (Low Perm.) | 100 | 4 | < 2.0 | Low |
Madin-Darby Canine Kidney Cells Transfected with the MDR1 Gene (MDCK-MDR1) Assay
This cell-based assay is used to assess both passive permeability and the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter.[5][8] The MDCK-MDR1 cell line is engineered to overexpress human P-gp.
Experimental Protocol: MDCK-MDR1 Assay
-
Cell Culture: MDCK-MDR1 cells are cultured on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER) to ensure tight junction integrity.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B): this compound is added to the apical (donor) chamber, representing the blood side. Samples are taken from the basolateral (acceptor) chamber, representing the brain side, over time.
-
Basolateral to Apical (B-A): this compound is added to the basolateral (donor) chamber, and samples are taken from the apical (acceptor) chamber.
-
-
Incubation: The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: The concentration of this compound in the donor and acceptor compartments is measured by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp(A-B) and Papp(B-A) are calculated.
-
Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)
-
Data Presentation: MDCK-MDR1 Permeability and Efflux of Dexnafenodone
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| Dexnafenodone HCl | Experimental Value | Experimental Value | Calculated Value | Yes/No |
| Loperamide (P-gp Substrate) | < 1.0 | > 10.0 | > 10 | Yes |
| Propranolol (Non-P-gp Substrate) | > 10.0 | > 10.0 | ~1 | No |
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp and may be actively transported out of the brain.[11]
Workflow for In Vitro BBB Assessment
Caption: Workflow for the in vitro assessment of this compound's BBB penetration.
In Vivo Assessment of CNS Penetration
In vivo studies in animal models provide the most definitive data on the extent of CNS penetration.[8][12]
Brain-to-Plasma Concentration Ratio (Kp)
This method involves measuring the total concentration of the drug in the brain and plasma at a specific time point after administration.
Experimental Protocol: Brain-to-Plasma Ratio (Kp)
-
Animal Model: Male Sprague-Dawley rats (or another suitable rodent model) are used.
-
Drug Administration: this compound is administered intravenously (IV) or orally (PO) at a specific dose.
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, the animals are euthanized, and the brains are rapidly excised.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Brain Homogenate: The brain is weighed and homogenized in a suitable buffer.
-
-
Quantification: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Calculation of Kp:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in plasma.
-
Unbound Brain-to-Plasma Ratio (Kp,uu)
The unbound drug concentration is considered the pharmacologically active fraction.[5][8] Kp,uu is the ratio of the unbound drug concentration in the brain to that in the plasma and is the gold standard for assessing CNS penetration.[13]
Experimental Protocol: Kp,uu Determination
-
Determine Fraction Unbound in Plasma (fu,p):
-
Method: Equilibrium dialysis.
-
Procedure: Plasma containing this compound is dialyzed against a buffer solution using a semi-permeable membrane until equilibrium is reached. The concentration of the drug in the buffer and plasma is measured to calculate the fraction unbound.
-
-
Determine Fraction Unbound in Brain (fu,b):
-
Method: Brain slice method or brain homogenate binding assay.
-
Procedure: Brain homogenate is incubated with this compound, and the unbound fraction is separated by ultracentrifugation or equilibrium dialysis.
-
-
Calculate Kp,uu:
-
Kp,uu = Kp * (fu,p / fu,b)
-
Data Presentation: In Vivo CNS Penetration of Dexnafenodone
| Parameter | Value | Description |
| Dose (mg/kg) | Experimental Value | Administered dose of Dexnafenodone HCl |
| Route | IV / PO | Route of administration |
| Time Point (h) | Experimental Value | Time of sample collection |
| Cplasma (ng/mL) | Experimental Value | Concentration in plasma |
| Cbrain (ng/g) | Experimental Value | Concentration in brain tissue |
| Kp | Calculated Value | Brain-to-plasma concentration ratio |
| fu,p | Experimental Value | Fraction unbound in plasma |
| fu,b | Experimental Value | Fraction unbound in brain |
| Kp,uu | Calculated Value | Unbound brain-to-plasma ratio |
A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry. A value significantly less than 1 may indicate active efflux, while a value greater than 1 suggests active influx.
Microdialysis
Microdialysis is an advanced technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF) in a living animal.[4][12]
Experimental Protocol: Brain Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum, prefrontal cortex) in an anesthetized animal.
-
Recovery Period: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Drug Administration: this compound is administered.
-
Dialysate Collection: Dialysate samples, containing the unbound drug that has diffused across the probe's semi-permeable membrane, are collected at regular intervals.
-
Quantification: The concentration of this compound in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.
-
In Vivo Probe Recovery: The efficiency of the probe is determined to calculate the absolute unbound concentration in the ECF.
Data Presentation: Brain ECF Concentration via Microdialysis
| Time (h) | Dialysate Concentration (ng/mL) | Unbound Brain ECF Concentration (ng/mL) | Unbound Plasma Concentration (ng/mL) |
| 0.5 | Experimental Value | Calculated Value | Experimental Value |
| 1.0 | Experimental Value | Calculated Value | Experimental Value |
| 2.0 | Experimental Value | Calculated Value | Experimental Value |
| 4.0 | Experimental Value | Calculated Value | Experimental Value |
| 8.0 | Experimental Value | Calculated Value | Experimental Value |
Logical Flow of CNS Penetration Assessment
Caption: A logical workflow for assessing the CNS penetration of a drug candidate.
Conclusion
A multi-tiered approach, beginning with in vitro screening and progressing to more complex in vivo studies, is essential for a thorough assessment of this compound's CNS penetration. The data generated from these protocols will provide a comprehensive understanding of its ability to cross the blood-brain barrier and reach its therapeutic targets within the central nervous system, thereby informing critical decisions in the drug development pipeline.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound ((S)-Nafenodone) | Antidepressant Compound | MedChemExpress [medchemexpress.eu]
- 3. 化合物 this compound|T27156|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dexnafenodone | C20H23NO | CID 65834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medical.researchfloor.org [medical.researchfloor.org]
- 11. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Measuring the Effects of Dexnafenodone Hydrochloride on Neurotransmitter Levels Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexnafenodone Hydrochloride is a novel compound with potential therapeutic applications in neurological and psychiatric disorders. Preclinical evidence suggests that Dexnafenodone acts as a dual serotonin-dopamine reuptake inhibitor (SDRI)[1]. By blocking the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), SDRIs increase the extracellular concentrations of these key neurotransmitters, leading to enhanced serotonergic and dopaminergic neurotransmission[1]. Understanding the in vivo neurochemical profile of Dexnafenodone is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals[2][3]. This method allows for the direct measurement of endogenous neurotransmitter levels and their dynamic changes in response to pharmacological agents like Dexnafenodone[3]. This application note provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the effects of this compound on extracellular dopamine and serotonin levels in the rat brain.
Core Principles of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a specific brain region of interest. The tip of the probe contains a semi-permeable membrane. An artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow, constant flow rate[4]. As the aCSF passes through the probe, molecules in the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane into the perfusion fluid (dialysate) down their concentration gradient[2]. The collected dialysate can then be analyzed to determine the concentration of the analytes of interest.
Experimental Protocols
I. Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Housing: Following surgery, animals should be housed individually to prevent damage to the surgical implant. A standard 12-hour light/dark cycle should be maintained with ad libitum access to food and water.
II. Surgical Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., prefrontal cortex or striatum).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower a guide cannula (e.g., CMA 12) to the desired dorsal-ventral (DV) coordinate.
-
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.
-
Post-operative Care: Suture the incision site and administer appropriate analgesics. Allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
III. In Vivo Microdialysis Procedure
-
Probe Preparation:
-
Prior to insertion, flush the microdialysis probe (e.g., CMA 12, 2 mm membrane) with sterile, filtered, and degassed artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.
-
Connect the probe inlet to a microsyringe pump and the outlet to a collection vial.
-
-
Probe Insertion and Equilibration:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent the degradation of monoamines.
-
Immediately freeze the samples on dry ice and store them at -80°C until analysis.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the drug via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 3-4 hours) post-administration.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perfuse the brain with saline followed by 4% paraformaldehyde.
-
Extract the brain and store it in paraformaldehyde. Section the brain and stain with a suitable histological stain (e.g., cresyl violet) to verify the correct placement of the microdialysis probe.
-
IV. Sample Analysis using HPLC-ECD
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a reversed-phase C18 column, and an electrochemical detector (ECD).
-
-
Mobile Phase:
-
A typical mobile phase for monoamine analysis consists of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octane (B31449) sulfonic acid), EDTA, and an organic modifier (e.g., methanol). The exact composition should be optimized for the specific column and analytes.
-
-
Analysis:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.
-
The electrochemical detector is set at an oxidizing potential that is optimal for the detection of dopamine and serotonin.
-
Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak heights/areas to those of known standards.
-
-
Data Expression:
-
Calculate the concentration of dopamine and serotonin in each dialysate sample.
-
Express the post-drug administration data as a percentage of the average baseline concentration.
-
Data Presentation
The following tables present hypothetical data illustrating the expected effects of this compound on extracellular dopamine and serotonin levels in the rat prefrontal cortex.
Table 1: Basal Extracellular Concentrations of Dopamine and Serotonin
| Analyte | Basal Concentration (nM) |
| Dopamine (DA) | 5.2 ± 0.8 |
| Serotonin (5-HT) | 1.5 ± 0.3 |
*Values are presented as mean ± SEM (n=6 rats). These values are representative of typical basal concentrations reported in the literature for the rat prefrontal cortex[5].
Table 2: Dose-Dependent Effects of this compound on Extracellular Dopamine and Serotonin
| Treatment Group | % Baseline Dopamine (Peak Effect) | % Baseline Serotonin (Peak Effect) |
| Vehicle | 105 ± 10 | 98 ± 12 |
| Dexnafenodone (1 mg/kg) | 180 ± 25 | 250 ± 30 |
| Dexnafenodone (3 mg/kg) | 350 ± 40 | 480 ± 55 |
| Dexnafenodone (10 mg/kg) | 520 ± 60 | 710 ± 75 |
*p < 0.05 compared to vehicle. Data are expressed as the mean percentage of baseline ± SEM (n=6 rats per group). This hypothetical data is based on the expected effects of a potent dual reuptake inhibitor[6].
Table 3: Time Course of Neurotransmitter Changes Following this compound (3 mg/kg) Administration
| Time (minutes) | % Baseline Dopamine | % Baseline Serotonin |
| -40 | 102 ± 8 | 95 ± 10 |
| -20 | 98 ± 7 | 105 ± 9 |
| Drug Admin | ||
| 20 | 150 ± 20 | 210 ± 25 |
| 40 | 280 ± 35 | 390 ± 45 |
| 60 | 350 ± 40 | 480 ± 55 |
| 80 | 330 ± 38 | 450 ± 50 |
| 100 | 290 ± 32 | 400 ± 48 |
| 120 | 240 ± 28 | 350 ± 40 |
| 180 | 180 ± 22 | 250 ± 30 |
Data are expressed as the mean percentage of baseline ± SEM (n=6 rats).
Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: Proposed mechanism of this compound.
References
- 1. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular dopamine and norepinephrine in the developing rat prefrontal cortex: Transient effects of early partial loss of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of serotonin-norepinephrine reuptake inhibitors on locomotion and prefrontal monoamine release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexnafenodone Hydrochloride: Application Notes and Protocols for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexnafenodone hydrochloride, also known as Centanafadine (B1258622), is a novel triple reuptake inhibitor that modulates the levels of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) in the synapse.[1][2] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[2] This pharmacological profile has led to its investigation primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), where it has shown efficacy in improving symptoms of inattention and hyperactivity.[3][4][5] Beyond its application in ADHD, the neurochemical effects of Dexnafenodone suggest a potential for broader cognitive enhancement. These application notes provide an overview of Dexnafenodone's pharmacological properties and detailed protocols for its investigation as a cognitive-enhancing agent.
Pharmacological Profile
Dexnafenodone is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] In vitro studies have demonstrated its high affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[6]
Table 1: In Vitro Transporter Inhibition
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
| (Data from in vitro studies)[6] |
A Phase 1 positron emission tomography (PET) study in healthy adult males provided in vivo data on transporter occupancy.[6]
Table 2: In Vivo Transporter Occupancy (PET Study)
| Transporter | IC50 (ng/mL) | Estimated In Vivo Affinity Ratio (vs. NET) |
| NET | 132 ± 65 | 1.0 |
| DAT | 1580 ± 186 | 11.9 ± 6.0 |
| SERT | 1760 ± 309 | 13.3 ± 7.0 |
| (Data from a Phase 1 PET study in healthy males)[6] |
Proposed Mechanism for Cognitive Enhancement
The potential for Dexnafenodone to act as a cognitive enhancer is primarily attributed to its modulation of norepinephrine and dopamine in key brain regions associated with executive function, attention, and memory, such as the prefrontal cortex. The increased synaptic availability of these neurotransmitters can lead to enhanced neuronal signaling and plasticity.
Clinical Data in ADHD: Relevance to Cognitive Enhancement
Clinical trials of Dexnafenodone for ADHD have demonstrated improvements in core symptoms, which are intrinsically linked to cognitive functions.
Table 3: Summary of Phase 3 Clinical Trial Efficacy in Adults with ADHD
| Study | Treatment Group | Mean Change from Baseline in AISRS Total Score |
| Study 1 | Dexnafenodone 200 mg/d | -3.16 (p=0.019 vs. placebo) |
| Dexnafenodone 400 mg/d | -2.74 (p=0.039 vs. placebo) | |
| Study 2 | Dexnafenodone 200 mg/d | -4.01 (p=0.002 vs. placebo) |
| Dexnafenodone 400 mg/d | -4.47 (p=0.001 vs. placebo) | |
| (Data from two Phase 3, randomized, double-blind, placebo-controlled trials in adults with ADHD)[5] |
Table 4: Summary of Phase 3 Clinical Trial Efficacy in Adolescents with ADHD
| Treatment Group | Mean Change from Baseline in ADHD-RS-5 Total Score |
| Dexnafenodone 328.8 mg | -18.50 (p=0.0006 vs. placebo) |
| Placebo | -14.15 |
| (Data from a randomized, double-blind, placebo-controlled trial in adolescents aged 13-17)[7] |
These findings suggest that Dexnafenodone's modulation of monoaminergic systems translates to measurable improvements in attention and executive function.
Experimental Protocols
The following protocols are provided as a guide for the preclinical and in vitro investigation of Dexnafenodone for cognitive enhancement.
In Vitro Protocols
1. Radioligand Binding Assay for Transporter Affinity
This protocol determines the binding affinity (Ki) of Dexnafenodone for NET, DAT, and SERT.
-
Materials:
-
Cell membranes expressing human NET, DAT, or SERT
-
Radioligands (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)
-
This compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of Dexnafenodone.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, a known displacing ligand (for non-specific binding), or Dexnafenodone at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Add scintillation fluid to each filter and quantify radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value from the competition curve and convert to a Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis for Neurotransmitter Release
This protocol measures the effect of Dexnafenodone on extracellular levels of NE, DA, and 5-HT in specific brain regions of awake, freely moving rodents.
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
-
Procedure:
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer Dexnafenodone (e.g., intraperitoneally or orally).
-
Continue collecting dialysate samples post-administration.
-
Analyze the samples for NE, DA, and 5-HT concentrations using HPLC-ECD.
-
Express post-treatment neurotransmitter levels as a percentage of the baseline.
-
Preclinical Behavioral Protocols
1. Novel Object Recognition (NOR) Test for Recognition Memory
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore.
-
Test Phase: After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
2. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A large circular pool filled with opaque water, with a submerged escape platform.
-
Procedure:
-
Acquisition Phase: Train the animal to find the hidden platform from different starting locations over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the animal to swim freely for a set time.
-
Data Analysis: Measure the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates spatial memory.
-
3. Sustained Attention Task (SAT) for Attentional Performance
-
Apparatus: An operant chamber equipped with a signal light, response levers/touchscreen, and a reward dispenser.
-
Procedure:
-
Train the animal to respond to a brief visual signal to receive a reward and to withhold a response in the absence of the signal.
-
Introduce distractors or vary the signal duration to increase attentional load.
-
Data Analysis: Measure hit rate (correct responses to signals), correct rejection rate (correctly withholding responses), and reaction time.
-
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 3. additudemag.com [additudemag.com]
- 4. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 5. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dexnafenodone Hydrochloride's Effects on Synaptic Plasticity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the effects of Dexnafenodone Hydrochloride on long-term potentiation (LTP) and synaptic plasticity. The protocols and data presented are based on existing research demonstrating the compound's impact on field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices.
Introduction
This compound, the R(+) enantiomer of pramipexole, is a compound noted for its neuroprotective properties. While it has reduced affinity for D2/D3 dopamine (B1211576) receptors compared to pramipexole, it has shown efficacy in models of inflammatory and neuropathic pain[1]. Research indicates that Dexnafenodone (also referred to as DEX or DPX) can modulate synaptic transmission. Specifically, studies have shown that it decreases the slope of field excitatory postsynaptic potentials (fEPSP) in the CA1 region of the hippocampus, suggesting an inhibitory effect on synaptic strength[1]. This has significant implications for its potential therapeutic applications in conditions where neuronal excitability is dysregulated.
The following sections provide detailed protocols for studying the effects of this compound on synaptic plasticity, methods for data presentation, and diagrams illustrating the experimental workflow and a hypothetical signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the effect of Dexnafenodone (30 µM) on the fEPSP slope in rat hippocampal CA1 slices, as reported in the literature[1].
| Experimental Condition | Mean fEPSP Slope (% of Baseline) | Standard Error (SE) | Statistical Significance (p-value) |
| Baseline | 100% | N/A | N/A |
| 5-10 min Dexnafenodone Application | ~85% | N/A | < 0.05 vs baseline |
| 25-30 min Dexnafenodone Application | ~75% | N/A | < 0.05 vs baseline |
Note: The exact mean and SE values were extrapolated from graphical representations in the source material and are presented as approximations.
Experimental Protocols
This section details the methodology for preparing hippocampal slices and inducing and recording LTP in the presence of this compound.
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction: Anesthetize a male Wistar rat (or other appropriate rodent model) with isoflurane (B1672236) and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): 124 NaCl, 2 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Hippocampal Dissection: Isolate the hippocampi from both hemispheres on a cold plate.
-
Slicing: Cut the hippocampi into 400 µm thick transverse slices using a vibratome (e.g., Leica VT1200S) in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to an interface chamber and allow them to recover for at least 1 hour at room temperature in continuously oxygenated aCSF.
Electrophysiological Recording and LTP Induction
-
Slice Transfer: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Electrode Placement: Position a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral-commissural pathway and a recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-40% of the maximum. Record a stable baseline for at least 20-30 minutes.
-
Dexnafenodone Application: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration in aCSF is minimal and does not affect synaptic transmission). Perfuse the slice with aCSF containing the desired concentration of Dexnafenodone (e.g., 30 µM) for a predetermined period (e.g., 30 minutes) prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a theta-burst stimulation (TBS), consisting of several trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the slope values to the average baseline slope. Plot the normalized fEPSP slope over time to visualize the effects of Dexnafenodone on LTP.
Visualizations
Experimental Workflow
References
Application Notes: Assessing the Neuroprotective Potential of Dexnafenodone Hydrochloride in Primary Neuronal Cultures
Introduction
Dexnafenodone Hydrochloride, the (S)-enantiomer of Nafenodone, is a potent and selective inhibitor of noradrenaline (norepinephrine) reuptake, with a secondary, less potent inhibitory effect on serotonin (B10506) reuptake. Its primary indication is as an antidepressant. While direct neuroprotective effects of this compound have not been extensively documented, its mechanism of action suggests a plausible role in neuronal protection. Elevated levels of noradrenaline and serotonin in the synaptic cleft, resulting from reuptake inhibition, may activate signaling pathways associated with neuronal survival, resilience to injury, and mitigation of neuroinflammation. These application notes provide a framework for investigating the potential neuroprotective effects of this compound in primary neuronal cultures, a key in vitro model for neurodegenerative disease research and drug discovery.
Principle of the Application
This protocol outlines a series of experiments to assess whether this compound can protect primary neurons from various insults that mimic aspects of neurodegenerative conditions. The core principle is to pre-treat cultured neurons with this compound before exposing them to a neurotoxic stimulus. The neuroprotective efficacy will be quantified by measuring neuronal viability, apoptosis, and key signaling molecules. This approach will help to elucidate if this compound holds therapeutic potential beyond its antidepressant effects.
Experimental Design and Rationale
1. Primary Neuronal Culture:
Primary cortical or hippocampal neurons will be isolated from embryonic rodents (e.g., E18 rats or E17 mice). These cultures are well-established models for studying neuronal function, development, and pathology. The use of serum-free media with appropriate supplements is crucial to enrich for neurons and limit glial proliferation, which could confound the results.
2. Induction of Neuronal Injury:
To simulate different aspects of neurodegeneration, various stressors can be employed:
-
Excitotoxicity: Exposure to high concentrations of glutamate (B1630785) or N-methyl-D-aspartate (NMDA) mimics the neuronal damage seen in ischemic stroke and other neurological disorders.
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) induces the formation of reactive oxygen species (ROS), a common pathological feature in neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Mechanical Injury: A scratch assay can be used to model traumatic brain injury and assess the drug's effect on neuronal survival and neurite outgrowth in the face of physical damage.
3. Assessment of Neuroprotection:
The neuroprotective effects of this compound will be evaluated using a panel of quantitative assays:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells with compromised membrane integrity.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic cascade.
-
-
Analysis of Signaling Pathways:
-
Western Blotting or ELISA: To quantify the expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as Akt, ERK, and CREB, and markers of apoptosis like Bcl-2 and Bax.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions (e.g., control, neurotoxin alone, neurotoxin + this compound at various concentrations).
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (OD 570 nm) ± SD | % Viability vs. Control |
| Control (Vehicle) | - | 1.25 ± 0.08 | 100% |
| Neurotoxin (e.g., Glutamate) | 100 | 0.45 ± 0.05 | 36% |
| Dexnafenodone HCl + Neurotoxin | 1 | 0.62 ± 0.06 | 49.6% |
| Dexnafenodone HCl + Neurotoxin | 10 | 0.88 ± 0.07 | 70.4% |
| Dexnafenodone HCl + Neurotoxin | 50 | 1.05 ± 0.09 | 84% |
| Dexnafenodone HCl alone | 50 | 1.22 ± 0.07 | 97.6% |
Table 2: Effect of this compound on Apoptosis (Caspase-3 Activity)
| Treatment Group | Concentration (µM) | Caspase-3 Activity (RFU) ± SD | % Apoptosis vs. Neurotoxin |
| Control (Vehicle) | - | 150 ± 20 | - |
| Neurotoxin (e.g., H₂O₂) | 200 | 850 ± 65 | 100% |
| Dexnafenodone HCl + Neurotoxin | 1 | 680 ± 50 | 78.8% |
| Dexnafenodone HCl + Neurotoxin | 10 | 420 ± 45 | 31.8% |
| Dexnafenodone HCl + Neurotoxin | 50 | 250 ± 30 | 11.8% |
| Dexnafenodone HCl alone | 50 | 160 ± 25 | - |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: HBSS with 1% penicillin-streptomycin
-
Digestion solution: Papain (20 U/ml) and DNase I (100 µg/ml) in Neurobasal medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold dissection medium.
-
Isolate the embryonic brains and transfer them to a new dish with fresh, cold dissection medium.
-
Under a dissecting microscope, carefully remove the cortices and place them in a 15 ml conical tube.
-
Remove the dissection medium and add 5 ml of pre-warmed digestion solution. Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Carefully remove the digestion solution and wash the tissue twice with 5 ml of pre-warmed plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Repeat this every 3-4 days.
-
Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.
Protocol 2: Induction of Excitotoxic Injury and Drug Treatment
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
Neurobasal medium
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal medium to achieve final desired concentrations (e.g., 1, 10, 50 µM).
-
Remove the existing culture medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cultures for 24 hours at 37°C and 5% CO₂.
-
After the pre-treatment period, add glutamate to the wells to a final concentration of 100 µM (or a pre-determined toxic concentration). Do not add glutamate to the control wells.
-
Incubate the cultures for another 24 hours.
-
Proceed with cell viability or apoptosis assays.
Protocol 3: MTT Cell Viability Assay
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Aspirate the culture medium from each well.
-
Add 100 µl of fresh Neurobasal medium and 10 µl of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours (or overnight).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Caption: Experimental workflow for assessing neuroprotection.
Caption: Putative noradrenergic neuroprotective pathway.
Caption: Potential serotonergic neuroprotective pathways.
Troubleshooting & Optimization
Improving Dexnafenodone Hydrochloride solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Dexnafenodone Hydrochloride solubility for in vitro assays.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: this compound, like many amine hydrochloride salts, can exhibit limited solubility in neutral aqueous buffers. The protonated amine is generally more water-soluble, but the overall solubility is highly dependent on the rest of the molecule's structure. If you are observing poor solubility, consider the following troubleshooting steps.
Experimental Workflow for Solubility Troubleshooting
Troubleshooting inconsistent results in Dexnafenodone Hydrochloride experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with Dexnafenodone Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers to specific issues you may face.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results between experiments using this compound. What are the likely causes?
A1: Inconsistent cell viability results can arise from both technical and biological factors.
-
Technical Variability :
-
Pipetting and Liquid Handling : Inaccurate or inconsistent pipetting is a major source of error. Ensure your pipettes are properly calibrated and consider using automated liquid handlers for high-throughput experiments to enhance precision.[1]
-
Compound Preparation and Solubility : Confirm that this compound is fully dissolved in your chosen solvent and that serial dilutions are performed accurately. Compound precipitation will lead to inconsistent concentrations in your assay wells.
-
Edge Effects : The outer wells of microplates are susceptible to evaporation, which can alter media and compound concentrations. To minimize this, you can avoid using the peripheral wells or fill them with sterile phosphate-buffered saline (PBS) or media.[1]
-
-
Biological Variability :
-
Cell Seeding Density : Minor differences in the initial number of cells seeded can result in significant variations in cell density at the time of treatment, affecting their response to the compound.[1]
-
Cell Line Integrity : It is crucial to use authenticated, low-passage cell lines. High-passage numbers can lead to genetic drift, altering the cellular phenotype and its response to treatment.[1]
-
Cell Culture Conditions : Maintaining consistent cell culture conditions is vital. This includes media composition, serum batches, incubation times, temperature, and CO2 levels.
-
Q2: How should we prepare and store this compound to ensure its stability and activity?
A2: Proper preparation and storage are critical for reproducible results. This compound, as a hydrochloride salt, generally has good solubility in aqueous solutions.
-
Preparation :
-
For in vitro studies, dissolve this compound in a suitable solvent such as sterile water or DMSO. Prepare fresh solutions for each experiment to avoid degradation.
-
For in vivo studies, select an appropriate and safe vehicle for administration that ensures solubility and stability.
-
-
Storage :
-
Store the solid compound and stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light.
-
Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation. Aliquoting the stock solution is highly recommended.
-
Q3: Our in vitro receptor binding assay results with this compound are not consistent with our expectations for a serotonin-norepinephrine reuptake inhibitor (SNRI). What should we investigate?
A3: Discrepancies in receptor binding data can stem from several sources:
-
Reagent Accuracy : Ensure that the concentrations of the radioligand and this compound are accurate.
-
Incubation Time : Verify that the incubation time is sufficient to allow the binding to reach equilibrium.
-
Membrane Preparation : The source and quality of the cell or tissue membranes used in the assay can significantly impact the results.
-
Equipment Calibration : Check that all equipment, such as scintillation counters, is properly calibrated.
-
Binding Affinity : Remember that binding affinities (Ki values) can vary between different studies and experimental conditions.
Q4: We are observing unexpected off-target effects in our cellular assays. How can we troubleshoot this?
A4: Unexpected effects could be due to the compound's interaction with other cellular components or pathways.
-
Mechanism of Action : A compound's complex pharmacology can lead to varied results depending on the specific experimental model and its expression of different receptors or transporters.[2]
-
Assay Interference : Run control experiments to determine if this compound is directly interfering with your assay components (e.g., substrates, detection reagents).[2]
-
Purity of Compound : Ensure you are using a high-purity stock of this compound, as impurities could be responsible for the off-target effects.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| High variability in cell-based assay results | Inconsistent cell seeding, pipetting errors, edge effects in plates, cell line instability. | Standardize cell seeding protocols, calibrate pipettes, avoid using outer wells of plates, use low-passage, authenticated cell lines.[1] |
| Poor reproducibility of dose-response curves | Inaccurate serial dilutions, compound precipitation, insufficient mixing. | Prepare fresh dilutions for each experiment, ensure complete dissolution of the compound, and mix thoroughly after each dilution step. |
| Inconsistent Ki values in receptor binding assays | Pipetting errors, variations in incubation time or temperature, degradation of the compound in the assay buffer.[2] | Calibrate pipettes regularly, strictly control incubation parameters, and assess the stability of this compound in your assay buffer.[2] |
| Unexpected inhibition or activation in enzyme assays | Direct interaction of this compound with assay components, contamination of the stock solution. | Run control experiments without the enzyme to check for direct effects of the compound on the assay signal. Use a fresh, high-purity stock of this compound.[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Receptor Binding Assay (for Serotonin (B10506) Transporter - SERT)
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the human serotonin transporter (SERT).
-
Assay Setup : In a 96-well plate, add the cell membranes, a radioligand specific for SERT (e.g., [³H]-citalopram), and varying concentrations of this compound.
-
Incubation : Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.
-
Washing : Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[2]
-
Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis : Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[2]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Optimizing Dexnafenodone Hydrochloride Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dexnafenodone Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is the (S)-enantiomer of Nafenodone, classified as an antidepressant compound. While specific data for Dexnafenodone is limited, its structurally related compound, Nefazodone, acts as a serotonin (B10506) antagonist and a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Therefore, it is presumed that Dexnafenodone functions by blocking the reuptake of neurotransmitters such as serotonin and dopamine (B1211576) at their respective transporters (SERT and DAT), leading to increased extracellular concentrations of these neurotransmitters. It may also exhibit activity at other receptors, such as serotonin 5-HT2A receptors.
Q2: What are the key considerations before starting a cell-based assay with this compound?
Before initiating experiments, it is crucial to consider the following:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it to the final desired concentration in the cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound to account for any effects of the solvent on the cells.
-
Cell Line Selection: The choice of cell line is critical. For neurotransmitter uptake assays, cell lines endogenously expressing or engineered to overexpress the serotonin transporter (SERT) or dopamine transporter (DAT) are recommended.
-
Assay Selection: Choose an assay that aligns with the presumed mechanism of action. For Dexnafenodone, neurotransmitter uptake assays and cell viability assays are highly relevant.
Q3: How do I determine the optimal concentration range for this compound in my experiments?
The optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Based on data from the related compound Nefazodone, a starting concentration range of 10 nM to 10 µM is suggested for initial experiments.
Troubleshooting Guides
Issue 1: High Background Signal in Neurotransmitter Uptake Assays
High background can obscure the specific signal and lead to inaccurate results.
| Potential Cause | Troubleshooting Solution |
| Non-specific binding of the radiolabeled substrate or fluorescent dye | Increase the number of wash steps after incubation.[2] Optimize the blocking buffer concentration (e.g., increase BSA percentage).[2] |
| Contamination of reagents or cell culture | Use fresh, sterile reagents.[3] Regularly test cell cultures for mycoplasma contamination. |
| Autofluorescence of the compound or media components | If using a fluorescence-based assay, test the intrinsic fluorescence of this compound.[4] Use phenol (B47542) red-free media to reduce background fluorescence. |
| Incorrect incubation times or temperatures | Optimize the incubation time for both the compound and the detection reagent. Ensure incubations are performed at the recommended temperature.[5] |
Issue 2: Low or No Signal in Neurotransmitter Uptake Assays
A weak or absent signal can indicate a problem with the assay setup or the compound's activity.
| Potential Cause | Troubleshooting Solution |
| Low transporter expression in the chosen cell line | Use a cell line with confirmed high expression of SERT or DAT. Consider using transfected cell lines. |
| Compound inactivity or degradation | Verify the integrity and purity of the this compound stock. Prepare fresh dilutions for each experiment. |
| Suboptimal assay conditions | Optimize substrate concentration and incubation time. Ensure the assay buffer composition is correct. |
| Incorrect detection settings | For fluorescence or luminescence assays, ensure the plate reader settings (gain, excitation/emission wavelengths) are appropriate for the specific dye or substrate. |
Issue 3: Inconsistent Results or High Variability Between Replicates
Variability can undermine the reliability of your data.
| Potential Cause | Troubleshooting Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media. |
| Compound precipitation | Observe the media for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system. |
| Fluctuations in incubation conditions | Ensure consistent temperature and CO2 levels in the incubator. Avoid stacking plates during incubation to ensure uniform temperature distribution.[5] |
Data Presentation
The following tables provide representative data for monoamine reuptake inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Representative Binding Affinities (Ki, nM) of Monoamine Reuptake Inhibitors
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| Nefazodone | 200 - 459 | 360 | 360 - 618 |
| Sertraline | ~0.7 | ~25 | ~420 |
| Paroxetine | ~0.1 | ~34 | ~1.1 |
| Fluoxetine | ~1.0 | ~160 | ~120 |
Note: Data for Nefazodone is provided as a reference for the structurally similar Dexnafenodone.[1][6]
Table 2: Representative Inhibitory Concentrations (IC50, nM) from Neurotransmitter Uptake Assays
| Compound | SERT Uptake (IC50, nM) | DAT Uptake (IC50, nM) | NET Uptake (IC50, nM) |
| Fluvoxamine | 35.3 | >10,000 | 730 |
| Duloxetine | 3.52 | 460 | 12 |
| Amitriptyline | 43.1 | 1,300 | 35 |
| Paroxetine | 2.61 | 280 | 110 |
Note: IC50 values are highly dependent on assay conditions.[7]
Experimental Protocols
Protocol 1: Neurotransmitter Uptake Inhibition Assay
This protocol is designed to measure the inhibition of serotonin or dopamine uptake into cells.
-
Cell Plating: Seed cells expressing the target transporter (SERT or DAT) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubation: Remove the culture medium from the wells and wash once with assay buffer. Add the this compound dilutions and controls to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled or fluorescently tagged substrate (e.g., [³H]-serotonin or a fluorescent dopamine analog) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined optimal time (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Detection: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.[8]
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
Mandatory Visualizations
Caption: Presumed mechanism of action of this compound.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. Nefazodone - Wikipedia [en.wikipedia.org]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. Nefazodone [medbox.iiab.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Dexnafenodone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor blood-brain barrier (BBB) penetration of Dexnafenodone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its penetration across the blood-brain barrier (BBB) a concern?
This compound is a potent and selective inhibitor of norepinephrine (B1679862) and has a less potent effect on serotonin (B10506) reuptake, with negligible effects on dopamine (B1211576) uptake. Its primary therapeutic potential lies in its action within the central nervous system (CNS). However, like many CNS drug candidates, its physicochemical properties may limit its ability to efficiently cross the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[1][2] Poor BBB penetration can lead to sub-therapeutic concentrations in the brain, limiting its efficacy for treating neurological and psychiatric disorders.
Q2: What are the primary strategies to enhance the delivery of this compound to the brain?
Several innovative strategies can be employed to overcome the BBB.[3] These can be broadly categorized as:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can facilitate its transport across the BBB.[4][5][6] These carriers can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.[7]
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more lipophilic and BBB-permeable compound (a prodrug).[8][9] Once in the brain, the prodrug is enzymatically converted back to the active this compound.
-
Receptor-Mediated Transcytosis (RMT): This strategy involves targeting specific receptors, such as the transferrin receptor, that are expressed on the surface of brain endothelial cells and are involved in transporting molecules across the BBB.[1][10] this compound or its nanoparticle carrier can be conjugated to a ligand that binds to these receptors, effectively "tricking" the BBB into transporting it into the brain.[1]
Q3: Are there any specific physicochemical properties of this compound that I should consider in my experiments?
Yes, understanding the physicochemical properties of this compound is crucial for designing effective delivery strategies. Key properties include:
| Property | Value | Source |
| Molecular Weight | 329.86 g/mol | [2] |
| Chemical Formula | C20H24ClNO | [2] |
| Structure | Contains a tertiary amine and is relatively lipophilic. | Inferred from chemical structure |
The tertiary amine group can be protonated at physiological pH, increasing its polarity and potentially hindering passive diffusion across the BBB. The lipophilicity, while generally favorable for membrane crossing, needs to be optimized for efficient BBB penetration without being rapidly cleared from circulation.
Troubleshooting Guides
Issue 1: Low brain-to-plasma concentration ratio of this compound in in vivo studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor passive diffusion across the BBB. | Option A: Nanoparticle Formulation. Encapsulate this compound in liposomes or solid lipid nanoparticles (SLNs). Refer to the Experimental Protocols section for detailed methods. | Increased brain concentrations of the drug. The brain-to-plasma ratio should improve. |
| Option B: Prodrug Synthesis. Synthesize a more lipophilic prodrug of this compound. A common strategy for tertiary amines is the formation of N-phosphonooxymethyl derivatives.[11] | Enhanced passive diffusion and higher brain uptake of the prodrug, which then converts to the active drug. | |
| Efflux by P-glycoprotein (P-gp) transporters at the BBB. | Option A: Co-administration with a P-gp inhibitor. In preclinical models, co-administer a known P-gp inhibitor like verapamil (B1683045) or cyclosporine A. Note: This is for experimental validation and not for therapeutic use. | Increased brain accumulation of this compound by blocking its efflux. |
| Option B: Nanoparticle Formulation. Some nanoparticle formulations can inhibit P-gp efflux or bypass it through endocytosis.[4] | Improved brain retention of the encapsulated drug. |
Issue 2: High variability in experimental results for BBB penetration.
Possible Cause | Troubleshooting Step | Expected Outcome Inconsistent formulation of nanoparticles. | Characterize Nanoparticles Thoroughly. Before each experiment, measure particle size, polydispersity index (PDI), and zeta potential. Ensure these parameters are consistent across batches. | Reduced variability in in vivo performance. Aim for a PDI below 0.3 for monodisperse populations. Instability of the formulation in biological fluids. | Assess Stability. Incubate the nanoparticle formulation in plasma or serum at 37°C and monitor for changes in particle size and drug leakage over time. | Identification of formulation instability, allowing for optimization of the composition (e.g., adding PEGylation to liposomes for increased stability). Issues with the in vitro BBB model. | Validate the in vitro Model. Regularly check the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Use a positive and negative control for BBB permeability (e.g., propranolol (B1214883) and sucrose). | A validated and consistent in vitro model that provides reliable permeability data.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes
This protocol is adapted for a lipophilic amine-containing drug like this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Method:
-
Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a round-bottom flask using a chloroform:methanol (2:1 v/v) mixture.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour.
-
To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator for 5-10 minutes on ice.
-
Extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a uniform size.
-
Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a common in vitro BBB model using co-culture of endothelial cells and astrocytes.
Materials:
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Rat brain endothelial cells (RBEC)
-
Rat astrocytes
-
Cell culture medium
-
This compound formulation and control solution
-
Lucifer yellow (paracellular marker)
-
Transendothelial electrical resistance (TEER) measurement system
-
HPLC system for drug quantification
Method:
-
Culture rat astrocytes on the bottom of the 24-well plate.
-
Seed rat brain endothelial cells on the apical side of the Transwell® inserts.
-
Allow the co-culture to grow and form a tight monolayer. Monitor the integrity of the monolayer by measuring the TEER daily. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier.
-
Replace the medium in the apical chamber with a medium containing the this compound formulation or the free drug (control). Also, add Lucifer yellow to the apical chamber to assess the integrity of the tight junctions during the experiment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the basolateral samples using a validated HPLC method.
-
Measure the fluorescence of Lucifer yellow in the basolateral chamber to ensure the barrier remained intact throughout the experiment.
-
Calculate the apparent permeability coefficient (Papp) to quantify the BBB penetration.
Protocol 3: Quantification of this compound in Brain Tissue by HPLC
This is a general protocol that needs to be optimized for this compound.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Perchloric acid (PCA)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 column
-
Mobile phase (to be optimized, e.g., acetonitrile (B52724) and phosphate buffer)
-
Internal standard
Method:
-
Accurately weigh the frozen brain tissue sample.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid.[10]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.[10]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject a known volume of the supernatant into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared in a blank brain homogenate. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
Data Presentation
The following tables provide an example of how to present quantitative data from BBB penetration studies. Note: The data presented here is hypothetical and for illustrative purposes only, as specific data for this compound formulations is not publicly available.
Table 1: Physicochemical Characteristics of this compound Nanoparticle Formulations (Hypothetical Data)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free Drug | N/A | N/A | N/A | N/A |
| Liposomes | 120 ± 5 | 0.15 ± 0.02 | -15.5 ± 1.2 | 85 ± 4 |
| SLNs | 150 ± 8 | 0.21 ± 0.03 | -20.1 ± 1.5 | 92 ± 3 |
Table 2: Brain-to-Plasma Concentration Ratios of this compound Formulations in Rats at 2 hours Post-Injection (Hypothetical Data)
| Formulation | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Free Drug | 50 ± 12 | 500 ± 45 | 0.10 |
| Liposomes | 250 ± 35 | 450 ± 50 | 0.56 |
| SLNs | 320 ± 40 | 420 ± 48 | 0.76 |
Visualizations
Caption: Serotonin (5-HT) transporter (SERT) signaling pathway and the inhibitory action of this compound.
Caption: Norepinephrine transporter (NET) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating strategies to overcome the BBB for this compound.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024-7163 [excli.de]
- 7. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 9. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. cores.emory.edu [cores.emory.edu]
- 11. A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Norepinephrine Reuptake Inhibitors in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of norepinephrine (B1679862) reuptake inhibitors (NRIs) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of Norepinephrine Reuptake Inhibitors (NRIs)?
A1: Off-target effects are unintended interactions of an NRI with molecular targets other than the norepinephrine transporter (NET). These can include binding to other neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), as well as interactions with various G-protein coupled receptors (GPCRs) like adrenergic, muscarinic, and histaminergic receptors.[1] These unintended interactions can lead to a variety of secondary pharmacological effects, which may complicate data interpretation and contribute to side effects.
Q2: Why is it crucial to consider off-target effects in my research?
Q3: How can I predict potential off-target effects for an NRI?
A3: A primary method for predicting off-target effects is to examine the binding affinity profile of the specific NRI. This is typically determined through comprehensive in vitro screening against a panel of known receptors, transporters, and enzymes. The binding affinity is often expressed as a Ki value (inhibition constant), where a lower Ki indicates a higher affinity. By comparing the Ki of the NRI for NET with its Ki for other potential targets, you can assess its selectivity. A smaller ratio between the Ki for an off-target and the Ki for NET suggests a higher likelihood of off-target engagement at therapeutic concentrations.
Q4: What are some common off-target receptors for NRIs?
A4: Besides SERT and DAT, NRIs can exhibit affinity for a range of other receptors. For example, some NRIs may interact with:
-
Adrenergic receptors (alpha and beta subtypes): This can lead to effects on blood pressure, heart rate, and other physiological processes mediated by the sympathetic nervous system.
-
Muscarinic acetylcholine (B1216132) receptors: Off-target binding to these receptors can result in anticholinergic side effects such as dry mouth, blurred vision, and constipation.
-
Histamine (B1213489) receptors: Interaction with histamine receptors can cause sedation.
-
Serotonin receptors (e.g., 5-HT2A, 5-HT2C): This can modulate various aspects of mood, cognition, and behavior.[2][3]
The specific off-target profile varies significantly between different NRIs.
Troubleshooting Guide
Issue 1: My NRI is producing an unexpected or inconsistent cellular phenotype.
-
Potential Cause: The observed effect may be due to the NRI binding to an unintended receptor that is endogenously expressed in your cell model.
-
Troubleshooting Steps:
-
Consult Binding Affinity Data: Review the binding affinity profile of your NRI for a wide range of receptors (see tables below). Does your NRI have a high affinity for any receptors known to be expressed in your cell type?
-
Use a Structurally Unrelated NRI: If available, treat your cells with an NRI that has a different chemical structure and off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect. If the phenotype disappears or changes, it is likely an off-target effect of the original compound.
-
Employ Antagonist Co-treatment: If you suspect a specific off-target receptor (e.g., an alpha-1 adrenergic receptor), co-administer your NRI with a selective antagonist for that receptor. If the antagonist blocks the unexpected phenotype, this confirms the involvement of that off-target receptor.
-
Validate with Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target receptor. If the phenotype is diminished or abolished in the knockdown cells, it confirms the off-target interaction.
-
Issue 2: I am observing effects at a much lower (or higher) concentration than expected based on the reported Ki for NET.
-
Potential Cause 1: The in vitro Ki value may not perfectly correlate with the cellular EC50 due to factors like cell membrane permeability, cellular metabolism of the compound, and the specific assay conditions.
-
Troubleshooting Steps:
-
Perform a dose-response curve in your specific experimental system to determine the empirical EC50 for the on-target effect (e.g., inhibition of norepinephrine uptake). This will provide a more accurate measure of the compound's potency in your model.
-
-
Potential Cause 2: The observed effect could be mediated by a high-affinity off-target receptor.
-
Troubleshooting Steps:
-
Review comprehensive binding affinity data for your NRI. If it has a higher affinity for an off-target receptor than for NET, the observed effect may be mediated by this off-target.
-
Follow the steps outlined in "Issue 1" to investigate the potential involvement of the high-affinity off-target.
-
Data Presentation: Comparative Binding Affinities of Select NRIs
The following tables summarize the binding affinities (Ki, in nM) of several NRIs for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), as well as other selected off-targets. A lower Ki value indicates a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | NET | SERT | DAT | SERT/NET Selectivity Ratio | DAT/NET Selectivity Ratio |
| Atomoxetine | 5 | 77 | 1451 | 15.4 | 290.2 |
| Reboxetine | - | - | - | - | - |
| Viloxazine | 130 | - | - | - | - |
| Desipramine | - | - | - | - | - |
| Nisoxetine | - | - | - | - | - |
Data for Atomoxetine from Bymaster et al. (2002)[4]. Data for Viloxazine from another source[3].
Table 2: Off-Target Receptor Binding Affinities for Viloxazine (Ki, µM)
| Target | Ki (µM) |
| 5-HT2B Receptor | 6.40 |
| 5-HT2C Receptor | 3.90 |
Data from Yu et al. (2020)[5]. Viloxazine acts as an antagonist at 5-HT2B and an agonist at 5-HT2C receptors.[5]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a generalized procedure for determining the binding affinity of an NRI for a specific receptor using a competitive radioligand binding assay.
1. Membrane Preparation: a. Homogenize cultured cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors). b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[6]
2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the test NRI. b. For each concentration of the NRI, prepare a corresponding well with an excess of a known non-radiolabeled antagonist to determine non-specific binding. c. Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
3. Separation and Counting: a. Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes. b. Wash the filters with ice-cold buffer to remove any unbound radioligand. c. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[6]
4. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding for each NRI concentration. b. Plot the specific binding as a function of the NRI concentration and fit the data to a one-site competition model to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for GPCR Activity
This protocol describes a method to assess whether an NRI acts as an agonist or antagonist at a Gs- or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP).
1. Cell Preparation: a. Plate cells expressing the GPCR of interest in a suitable multi-well plate and grow to the desired confluency.
2. Agonist Mode Assay: a. Wash the cells with a suitable assay buffer. b. Add varying concentrations of the test NRI to the cells. c. Incubate for a predetermined time to allow for receptor stimulation and cAMP production.
3. Antagonist Mode Assay: a. Pre-incubate the cells with varying concentrations of the test NRI. b. Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80). c. Incubate to allow for receptor stimulation in the presence of the potential antagonist.
4. cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).[7][8][9][10][11] b. Follow the manufacturer's instructions for the chosen cAMP assay kit.
5. Data Analysis: a. For agonist mode, plot the cAMP concentration as a function of the NRI concentration to generate a dose-response curve and determine the EC50 and Emax values. b. For antagonist mode, plot the agonist-induced cAMP response as a function of the NRI concentration to determine the IC50 value and the mode of antagonism (e.g., competitive or non-competitive).
Visualizations
Signaling Pathways
Caption: Off-target activation of α1-adrenergic receptors by an NRI via the Gq pathway.
Caption: Dual modulation of the cAMP pathway by NRI off-target effects on Gs and Gi-coupled receptors.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results with NRIs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. cAMP-Glo™ Assay Protocol [promega.sg]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. GloSensor™ cAMP Assay Protocol [promega.sg]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of Dexnafenodone Hydrochloride in different experimental buffers
Technical Support Center: Stability of Dexnafenodone Hydrochloride
Disclaimer: Specific stability data for this compound is not publicly available. This guide provides general principles and protocols for assessing the stability of a research compound of this nature based on established pharmaceutical stability testing guidelines. Researchers must perform their own stability studies to determine the specific stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to evaluate the stability of this compound in different buffers?
A1: Understanding the stability of this compound is critical for ensuring the reliability and reproducibility of experimental results. The stability of a compound can be significantly influenced by the pH of the solution.[1][2] Degradation of the compound can lead to a decrease in its effective concentration, potentially yielding inaccurate data in pharmacological or analytical assays.[3] Stability studies help in identifying optimal storage and handling conditions and are a fundamental part of drug development.[4][5]
Q2: What are the common degradation pathways for a molecule like this compound?
A2: Molecules with structures like this compound, which likely contains amine and ketone functionalities, can be susceptible to several degradation pathways. The most common include:
-
Hydrolysis: The breakdown of the molecule by reaction with water, which can be catalyzed by acidic or basic conditions.[2][6][7]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or the presence of metal ions.[8]
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[9][10][11][12][13]
Q3: Which buffers are recommended for initial stability screening of this compound?
A3: For initial screening, it is advisable to use a range of buffers that cover a physiologically and experimentally relevant pH spectrum. Commonly used buffers include:
-
Phosphate (B84403) buffers: Typically used for pH ranges between 6.0 and 8.0.
-
Citrate buffers: Suitable for acidic pH ranges from 3.0 to 6.2.
-
Acetate (B1210297) buffers: Useful for pH ranges from 3.6 to 5.6.
-
Tris buffers: Commonly used for pH ranges between 7.5 and 9.0. It is important to consider potential interactions between the buffer components and the test compound.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[6][8][14][15][16] The purpose is to accelerate degradation to identify likely degradation products and pathways, and to develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[3][14][15][17][18]
Troubleshooting Guide for Stability Studies
| Problem | Probable Cause(s) | Suggested Solution(s) |
| High variability in replicate samples. | Inconsistent sample preparation or handling. Pipetting errors. Non-homogenous sample if in suspension. Instability of the compound in the analytical solvent. | Ensure consistent and precise sample preparation techniques. Use calibrated pipettes. Thoroughly mix samples before analysis. Evaluate the short-term stability of the compound in the chosen analytical solvent. |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress conditions were not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, degradation should generally not exceed 20%.[6][15] |
| Complete degradation of the compound. | The stress conditions were too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The goal is to achieve partial degradation (around 5-20%) to observe the degradation products.[6] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. Sample overload. Co-elution of the parent drug with degradation products. | Optimize the mobile phase pH and organic solvent ratio. Use a new or different type of HPLC column. Reduce the injection volume or sample concentration. A stability-indicating method must be able to separate the main analyte from its degradants.[19][20][21] |
| Precipitation of the compound in the buffer. | The compound has low solubility at the tested pH. The concentration of the compound exceeds its solubility limit. | Determine the solubility of the compound at different pH values before starting the stability study. Work with concentrations below the solubility limit. The use of co-solvents may be considered but their effect on stability should also be evaluated. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours). After incubation, cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.[22]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a predetermined time. After incubation, cool and neutralize with 0.1 N HCl.[22]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a set time period.[22]
-
Thermal Degradation: Store a solid sample of the compound in a hot air oven at a specified temperature (e.g., 70°C) for a defined period.[22] Also, subject the stock solution to the same temperature.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][10][11][13] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between light- and heat-induced degradation.[11][13]
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.[22]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase Selection:
-
Begin with a mobile phase consisting of a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[22]
-
The choice of buffer and its pH should be guided by the pKa of this compound.
-
Vary the pH of the aqueous phase to optimize the separation of the parent compound from its degradation products.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of all degradation products, which may have a wide range of polarities. Start with a fast gradient to elute all components and then optimize the gradient slope and time to achieve baseline separation of all peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18][22] The specificity is confirmed by analyzing the samples from the forced degradation study.
Data Presentation
The results of the stability studies should be presented in a clear and concise manner. The following tables provide examples of how to summarize the stability data. (Note: The data presented here is hypothetical).
Table 1: Stability of this compound in Different Buffers at 25°C
| Buffer System | pH | Initial Assay (%) | Assay after 24h (%) | Assay after 72h (%) |
| 0.1 M HCl | 1.0 | 100.0 | 98.2 | 95.1 |
| Acetate Buffer | 4.5 | 100.0 | 99.8 | 99.5 |
| Phosphate Buffer | 7.0 | 100.0 | 97.5 | 92.3 |
| Tris Buffer | 8.5 | 100.0 | 94.1 | 85.4 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 15.2 | 2 |
| 0.1 N NaOH | 8 hours | 60°C | 22.5 | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 8.7 | 1 |
| Heat (Solid) | 48 hours | 70°C | 5.3 | 1 |
| Light (Solution) | 1.2 million lux hours | 25°C | 12.1 | 2 |
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the stability testing of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for selecting an appropriate experimental buffer.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 4. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 5. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 10. m.youtube.com [m.youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. q1scientific.com [q1scientific.com]
- 13. 3 Important Photostability Testing Factors [sampled.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. acdlabs.com [acdlabs.com]
- 16. veeprho.com [veeprho.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. web.vscht.cz [web.vscht.cz]
- 20. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
Preventing degradation of Dexnafenodone Hydrochloride in solution
Welcome to the Technical Support Center for Dexnafenodone Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. When in a solvent, it is recommended to store solutions at -80°C for up to one year[1]. For shorter-term storage, 2-8°C in a tightly sealed, dry container is also suggested. It is important to note that this compound is a combustible solid.
Q2: What are the primary pathways through which this compound might degrade in solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a tetralone and a dimethylamino ethyl group, potential degradation pathways include:
-
Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The dimethylamino group and the benzylic position of the tetralone ring could be prone to oxidation.
-
Photodegradation: The naphthalenone chromophore suggests potential sensitivity to light, which could lead to photodegradation.
Q3: How can I design a study to investigate the stability of my this compound solution?
A3: A forced degradation study, as outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, is the standard approach.[2][3][4] This involves subjecting the solution to various stress conditions to identify potential degradation products and determine the intrinsic stability of the molecule. The results from these studies are crucial for developing and validating a stability-indicating analytical method.
Troubleshooting Guide
This guide provides solutions to common problems researchers may face when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in the prepared solution over a short period. | Degradation due to improper storage or exposure to harsh environmental conditions. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-80°C for long-term).2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[5]3. Control pH: Maintain the pH of the solution within a stable range, as significant deviations towards acidic or basic conditions can accelerate hydrolysis. |
| Appearance of unknown peaks in my chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Conduct a Forced Degradation Study: This will help in systematically identifying the degradation products formed under specific stress conditions (acid, base, oxidative, thermal, photolytic).2. Develop a Stability-Indicating Method: Your analytical method (e.g., HPLC) must be capable of separating the intact this compound from all potential degradation products.[6] |
| Precipitation of the compound in my aqueous solution. | Poor solubility or change in solution pH. | 1. Check Solubility: Verify the concentration of this compound in your chosen solvent does not exceed its solubility limit.2. Buffer the Solution: Use a suitable buffer system to maintain a consistent pH, which can influence solubility. |
| Inconsistent results between experimental replicates. | Ongoing degradation of the stock or working solutions. | 1. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment.2. Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles which can accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline based on ICH recommendations and should be adapted to your specific experimental needs.
Objective: To identify potential degradation pathways and products of this compound in solution.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | Data | Data |
| 0.1 N NaOH | 2 hours | Room Temp | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal | 48 hours | 70°C | Data | Data |
| Photolytic | ICH Q1B | ICH Q1B | Data | Data |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 6. ijtsrd.com [ijtsrd.com]
Adjusting for Dexnafenodone Hydrochloride's effects on animal behavior in studies
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately assessing the behavioral effects of Dexnafenodone Hydrochloride in animal studies. The focus is on differentiating the compound's specific neurological effects from general changes in motor activity or sedation.
Troubleshooting Guide
This guide addresses specific issues that may arise during behavioral experiments with this compound.
Q1: My animals show reduced exploration in the Open Field Test after administration of this compound. How can I determine if this is an anxiolytic effect or simply sedation?
A1: Reduced exploration can be indicative of either anxiolytic-like behavior (less anxiety leading to less movement) or sedation. To distinguish between these possibilities, a battery of tests is recommended.[1] You should correlate the findings from the Open Field Test with data from a test that specifically measures motor coordination and sedation, such as the Rotarod test.[2] A significant decrease in performance on the Rotarod test would suggest a sedative or motor-impairing effect. Additionally, observing specific behaviors in the Open Field, such as increased time in the center of the arena despite overall low locomotion, might still point towards an anxiolytic effect.
Q2: I am observing conflicting results between different behavioral tests. For instance, the Elevated Plus Maze suggests anxiolytic effects, but the Light-Dark Box test is inconclusive. What could be the reason?
A2: Discrepancies between behavioral assays are not uncommon and can arise from the different sensory and motor demands of each test.[3] The animal's response can be influenced by the specific environment of the test. For example, the visual-somatosensory conflict in the Elevated Plus Maze is different from the light aversion motivation in the Light-Dark Box. It is crucial to consider the possibility that this compound might be affecting sensory perception or motivation in a way that is specific to one testing paradigm. Running additional tests that rely on different motivational states (e.g., appetite-driven tasks) can help clarify the compound's primary behavioral impact.
Q3: How do I adjust my experimental design if I confirm that this compound has significant sedative effects at the desired therapeutic dose?
A3: If sedation is a confirmed side effect, several strategies can be employed. First, conduct a dose-response study to identify a dose that minimizes sedation while retaining the therapeutic effect of interest.[4] Second, you can use tests that are less dependent on high levels of motor activity. For cognitive assessments, this might mean favoring tests like the passive avoidance task over a Morris water maze, which requires extensive swimming. Finally, always include a comprehensive control group and consider using a positive control (a known sedative) to benchmark the effects of this compound.[5]
Summary of Potential Behavioral Artifacts and Adjustments
| Observed Behavior | Potential Artifact | Impacted Tests | Recommended Adjustment / Control Experiment |
| Decreased overall movement | Sedation, motor impairment | Open Field, Elevated Plus Maze, Novel Object Recognition | Rotarod Test, Righting Reflex Test[2] |
| Increased latency to move | Sedation, lack of motivation | Barnes Maze, Morris Water Maze | Use a different motivational cue (e.g., appetitive vs. aversive)[3] |
| Repetitive, non-goal-oriented movements | Stereotypy | All behavioral tests | Automated home cage monitoring to quantify stereotypic behaviors[1] |
| Altered sensory responses (e.g., to light or sound) | Changes in sensory perception | Light-Dark Box, Fear Conditioning | Sensory threshold testing (e.g., von Frey filaments for touch) |
Experimental Workflow for Disentangling Behavioral Effects
The following diagram illustrates a logical workflow for characterizing the behavioral effects of a novel compound like this compound and distinguishing primary effects from secondary motor or sedative confounds.
References
- 1. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Dexnafenodone Hydrochloride in long-term in vivo studies
Technical Support Center: Dexnafenodone Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing and managing potential toxicity during long-term in vivo studies of this compound. Given the limited publicly available long-term toxicity data for this compound, this document extrapolates potential challenges and mitigation strategies based on its mechanism of action as a selective norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for potential toxicity with this compound in long-term studies?
Based on its pharmacological class, the primary organs of concern for long-term toxicity include the cardiovascular system, the liver, and the central nervous system (CNS). Monitoring biomarkers and functional readouts related to these systems is crucial.
Q2: What are the expected pharmacological effects versus adverse effects at high dosages?
The desired pharmacological effects include antidepressant-like and analgesic activities. However, at higher exposures, these can transition into adverse effects such as excessive sedation, agitation, or seizures. Supratherapeutic doses may also induce cardiotoxic or hepatotoxic effects. Careful dose-escalation studies are essential to define this therapeutic window.
Q3: Are there any known drug-drug interactions that could exacerbate toxicity?
Co-administration with other drugs that are metabolized by the same hepatic cytochrome P450 enzymes could alter the pharmacokinetics of Dexnafenodone, potentially leading to increased exposure and toxicity. Additionally, concurrent use of other serotonergic agents could increase the risk of serotonin syndrome. A thorough review of concomitant medications used in animal models is recommended.
Troubleshooting Guide
Issue 1: Unexplained Morbidity or Mortality
Symptoms: Sudden death, rapid weight loss (>15%), or severe clinical signs (e.g., seizures, catatonia) in study animals.
Potential Causes:
-
Cardiotoxicity: Acute cardiac failure.
-
Neurotoxicity: Severe seizures or central nervous system depression.
-
Dosing Error: Incorrect dose or formulation leading to acute overdose.
Troubleshooting Steps:
-
Verify Dosing: Immediately confirm the dose, concentration, and stability of the dosing formulation.
-
Conduct Necropsy: Perform a full gross and histopathological examination of all major organs, with a particular focus on the heart and brain.
-
Analyze Plasma Concentrations: If possible, analyze terminal blood samples to determine if drug exposure was within the expected range.
Issue 2: Signs of Cardiovascular Distress
Symptoms: Changes in electrocardiogram (ECG) readings (e.g., QTc prolongation), altered heart rate, or changes in blood pressure.
Potential Causes:
-
Norepinephrine Reuptake Inhibition: High levels of norepinephrine can lead to hypertension, tachycardia, and arrhythmias.
-
Off-Target Effects: Potential for direct ion channel effects on cardiomyocytes.
Mitigation & Troubleshooting:
-
Establish Baseline Data: Ensure robust baseline cardiovascular data is collected before dosing begins.
-
In-Life Monitoring: Implement continuous or frequent ECG and blood pressure monitoring, especially after dose escalations.
-
Consider Co-therapies: In mechanistic studies, co-administration of a beta-blocker could help determine if effects are mediated by norepinephrine.
Issue 3: Elevated Liver Enzymes
Symptoms: Significant increases in plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Potential Causes:
-
Hepatocellular Injury: Direct toxicity of the parent compound or a metabolite.
-
Metabolic Overload: Saturation of metabolic pathways at high doses.
Mitigation & Troubleshooting:
-
Monitor Liver Biomarkers: Conduct regular blood chemistry panels throughout the study.
-
Histopathology: At termination, perform a thorough histopathological evaluation of the liver, including special stains if necessary.
-
Metabolite Profiling: Investigate the metabolic profile of Dexnafenodone in the study species to identify potentially reactive metabolites.
Data Presentation: Monitoring Biomarkers
The following tables should be used to record and track key data throughout the study.
Table 1: Key Biomarkers for Organ Toxicity Monitoring
| Organ System | Primary Biomarkers | Secondary Biomarkers/Endpoints | Monitoring Frequency |
| Cardiovascular | ECG (QTc, PR, QRS intervals), Heart Rate, Blood Pressure | Cardiac Troponins (cTnI, cTnT) | Weekly |
| Hepatic | ALT, AST, Alkaline Phosphatase (ALP), Total Bilirubin (TBIL) | Albumin, Histopathology | Bi-weekly |
| Renal | Blood Urea Nitrogen (BUN), Creatinine | Urinalysis, Histopathology | Monthly |
| Central Nervous | Clinical Observations, Behavioral Tests | Histopathology (Brain) | Daily / Weekly |
Table 2: Example Dose-Response Relationship for Observed Adverse Effects
| Dose Group (mg/kg/day) | Incidence of Seizures (%) | Mean Change in QTc Interval (ms) | Mean Fold-Increase in ALT |
| Vehicle Control | 0% | +1.5 | 1.0x |
| Low Dose | 0% | +5.2 | 1.2x |
| Mid Dose | 5% | +12.8 | 2.5x |
| High Dose | 20% | +25.1 | 8.0x |
Experimental Protocols
Protocol 1: Assessment of In-Life Cardiovascular Function in Rodents
-
Animal Model: Use a telemeterized rodent model (e.g., rat or dog) for continuous monitoring.
-
Surgical Implantation: Surgically implant telemetry devices to record ECG and blood pressure at least two weeks prior to the start of the study to allow for full recovery.
-
Acclimatization: Acclimate animals to the study environment and procedures to minimize stress-related artifacts.
-
Baseline Recording: Record at least 24 hours of baseline cardiovascular data before the first dose.
-
Dosing and Recording: Administer this compound daily. Record telemetry data continuously, paying special attention to the time of peak plasma concentration (Tmax).
-
Data Analysis: Analyze data for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula).
Protocol 2: Investigation of Potential Hepatotoxicity
-
Blood Collection: Collect blood samples via a suitable route (e.g., tail vein, saphenous) at baseline and at regular intervals (e.g., bi-weekly) throughout the study.
-
Plasma Chemistry: Analyze plasma for key liver enzymes (ALT, AST, ALP) and biomarkers of function (TBIL, Albumin).
-
Terminal Procedures: At the end of the study, perform a terminal bleed for a final comprehensive chemistry panel.
-
Organ Collection: Euthanize the animal and perform a full necropsy. Weigh the liver and note any gross abnormalities.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue for histopathological examination by a board-certified veterinary pathologist. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
Visualizations
Caption: Experimental workflow for a long-term in vivo toxicity study.
Caption: Hypothetical pathway for drug-induced hepatotoxicity.
Calibrating equipment for accurate measurement of Dexnafenodone Hydrochloride effects
Technical Support Center: Dexnafenodone Hydrochloride
Fictional Drug Profile: this compound is a novel, potent, and selective dual reuptake inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Its primary mechanism of action leads to an increase in extracellular concentrations of dopamine and norepinephrine in the brain. It is currently under investigation for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder. Accurate measurement of its effects requires precise calibration of various bioanalytical and physiological recording instruments.
Below are troubleshooting guides and frequently asked questions to assist researchers in calibrating their equipment for experiments involving this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during equipment calibration for the accurate measurement of this compound's effects.
1. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
-
Question: Why am I observing inconsistent or drifting retention times for Dexnafenodone and monoamine neurotransmitters (dopamine, norepinephrine) in my HPLC-ECD system?
-
Answer: Drifting retention times are a common issue in HPLC analysis and can compromise the accuracy of your measurements.[1][2] Several factors could be responsible:
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time.[1] Ensure that the mobile phase is well-mixed, degassed, and that there is no precipitation of buffers.[3] For consistent results, it is recommended to prepare a fresh mobile phase daily.
-
Pump Malfunction: Air bubbles in the pump head or leaking pump seals can cause fluctuations in the flow rate, leading to variable retention times. Purge the pump to remove any trapped air and check for leaks in the system.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. Use a column oven to maintain a stable temperature throughout the analysis.
-
Column Equilibration: The column may not be properly equilibrated with the mobile phase before starting the analysis. Allow the mobile phase to run through the column for at least 30-60 minutes or until a stable baseline is achieved.[1]
-
2. In Vivo Microdialysis
-
Question: What could be the reason for low or no recovery of dopamine and norepinephrine in the microdialysate samples?
-
Answer: Low recovery in microdialysis can be due to several factors related to the probe, surgical implantation, or perfusion parameters.[4][5]
-
Probe Integrity: The microdialysis probe's membrane may be damaged or clogged. Before implantation, always inspect the probe for any visible defects and ensure it is properly activated (e.g., by briefly immersing in ethanol (B145695) followed by distilled water).[5]
-
Incorrect Probe Placement: The probe may not be accurately placed in the target brain region. Verify the stereotaxic coordinates and surgical procedure.[4][6] Histological verification after the experiment is crucial to confirm the probe's location.
-
Perfusion Flow Rate: The flow rate of the perfusion fluid (artificial cerebrospinal fluid, aCSF) might be too high. A lower flow rate (e.g., 1-2 µL/min) generally allows for better recovery.[4] Ensure the syringe pump is calibrated and delivering a constant flow.[7]
-
System Equilibration: The system requires an adequate equilibration period after probe insertion to allow the tissue to recover from the insertion trauma and to establish a stable baseline.[4][8] This period should be at least 90-120 minutes.[7]
-
3. Patch-Clamp Electrophysiology
-
Question: I am experiencing excessive electrical noise in my whole-cell patch-clamp recordings, making it difficult to measure Dexnafenodone-induced changes in neuronal firing. What are the potential sources of this noise and how can I reduce it?
-
Answer: Electrical noise is a significant challenge in patch-clamp electrophysiology.[9] The source of the noise can be multifaceted:
-
Improper Grounding: Ensure all components of the rig (microscope, micromanipulator, perfusion system, and anti-vibration table) are connected to a common ground.
-
Pipette and Holder Issues: The glass pipette may be dirty, or the rubber seals in the pipette holder could be worn or loose, preventing a tight seal.[10] Using clean, fire-polished pipettes with the appropriate resistance (4-8 MΩ) is critical.[11][12]
-
Perfusion System: Air bubbles in the perfusion line can introduce noise.[12] Ensure the perfusion system is free of bubbles and the flow rate is stable.
-
External Interference: Devices such as centrifuges, refrigerators, or fluorescent lights can introduce electrical noise. Isolate the patch-clamp setup from such equipment or switch them off during recording.
-
Frequently Asked Questions (FAQs)
1. Equipment Calibration and Validation
-
Question: How often should I calibrate my analytical balance and pH meter when preparing solutions for this compound experiments?
-
Answer: Regular calibration is essential for ensuring the accuracy of your preparations.[13][14][15]
-
Analytical Balance: Calibration should be checked daily using certified weights before use. A full calibration by a certified technician should be performed at least annually.
-
pH Meter: A two- or three-point calibration using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) should be performed each day before use.
-
-
Question: What are the critical parameters to validate for an HPLC-ECD method for quantifying this compound and neurotransmitters?
-
Answer: A comprehensive method validation should include:
-
Specificity: The ability to accurately measure the analytes of interest without interference from other components in the sample matrix.
-
Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analytes in the sample matrix under different storage conditions.
-
2. Experimental Conditions
-
Question: What is a suitable artificial cerebrospinal fluid (aCSF) composition for in vivo microdialysis studies with this compound?
-
Answer: A typical aCSF recipe that mimics the ionic composition of brain extracellular fluid is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to a pH of 7.4 with 2.0 NaH2PO4/Na2HPO4.[4] All components should be of high purity and dissolved in ultrapure water.
-
Question: What are the key considerations for the internal pipette solution in patch-clamp recordings investigating the effects of this compound?
-
Answer: The internal solution should be designed to maintain the health of the neuron and the desired recording configuration.[16] Key factors include:
-
Major Salt: Potassium gluconate is commonly used to mimic the intracellular ionic environment.
-
pH Buffer: A buffer such as HEPES is used to maintain a stable intracellular pH.
-
Energy Source: ATP and GTP are included to support cellular metabolism.
-
Osmolarity: The osmolarity of the internal solution should be slightly lower than that of the external solution (aCSF) to promote a good seal.[11][12]
-
Data Presentation
Table 1: HPLC-ECD System Suitability Parameters
| Parameter | Acceptance Criteria | Fictional Example Data |
| Tailing Factor | 0.8 - 1.5 | 1.1 |
| Theoretical Plates | > 2000 | 3500 |
| Relative Standard Deviation (RSD) of Retention Time | < 1% | 0.5% |
| RSD of Peak Area | < 2% | 1.2% |
Table 2: Troubleshooting Common HPLC-ECD Issues
| Issue | Potential Cause | Recommended Action |
| No Peaks | Detector off, lamp failure, no injection | Check detector status, replace lamp, verify injection volume and syringe placement. |
| Peak Tailing | Column contamination, low buffer concentration | Reverse flush column, increase buffer concentration.[2] |
| Split Peaks | Channeling in the column, clogged frit | Replace column, replace inlet frit.[2] |
| Baseline Noise | Air bubbles, contaminated mobile phase | Degas mobile phase, use fresh, high-purity solvents.[17] |
Experimental Protocols
Protocol: Quantification of Dopamine and Norepinephrine in Microdialysates using HPLC-ECD
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase consisting of a sodium phosphate (B84403) buffer, EDTA, octanesulfonic acid, and methanol. Filter and degas the solution.
-
Prepare stock solutions of dopamine, norepinephrine, and an internal standard (e.g., dihydroxybenzylamine) in 0.1 M perchloric acid.
-
Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.
-
-
HPLC-ECD System Setup and Calibration:
-
Set up the HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the standard solutions in triplicate to generate a calibration curve for each analyte. The curve should be linear with a correlation coefficient (r²) of >0.99.
-
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Calculate the concentration of dopamine and norepinephrine in each sample using the calibration curve.
-
Normalize the concentrations to the internal standard to correct for injection volume variability.
-
Express the results as a percentage of the baseline concentration for each animal.
-
Mandatory Visualization
Caption: Mechanism of action for this compound.
Caption: Workflow for HPLC system calibration.
Caption: Troubleshooting electrical noise in patch-clamp recordings.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. realab.ua [realab.ua]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. goums.ac.ir [goums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Expert Pharmaceutical Equipment Calibration | Precise & Trusted Solutions [prismcalibration.com]
- 14. Equipment Calibration Procedure | QC Compliance [pharmaspecialists.com]
- 15. blog.creliohealth.com [blog.creliohealth.com]
- 16. swharden.com [swharden.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Validating the neuroprotective effects of Dexnafenodone Hydrochloride in vivo
A Comparative Guide to the In Vivo Neuroprotective Effects of Edaravone
An Objective Analysis for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the neuroprotective agent Edaravone, using the well-documented neuroprotectant Citicoline (B1669096) as a benchmark. The target compound of the original query, "Dexnafenodone Hydrochloride," is not found in the scientific literature and is presumed to be a fictional agent. Therefore, this guide will focus on Edaravone, a clinically approved drug, to validate its neuroprotective effects in vivo through a comparison with an established alternative, supported by experimental data.
Edaravone is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its primary mechanism involves mitigating oxidative stress, a key pathological process in neuronal injury.[1] Citicoline, an endogenous intermediate in the synthesis of phosphatidylcholine, exerts its neuroprotective effects primarily by promoting cell membrane repair and stability.[2] This guide will delve into their distinct mechanisms, compare their efficacy in a common preclinical model of stroke, and provide detailed experimental protocols for researchers.
Comparative Mechanisms of Action
Edaravone and Citicoline protect neural tissue through fundamentally different, yet complementary, pathways.
Edaravone: Antioxidant and Anti-Ferroptosis Pathway Edaravone's neuroprotective action is primarily attributed to its potent antioxidant properties. It directly scavenges harmful reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1] Recent studies have shown that Edaravone's effects are also mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] Nrf2 is a transcription factor that upregulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase 4 (GPX4).[2][3] By increasing GPX4 expression, Edaravone inhibits ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[3]
Citicoline: Membrane Stabilization and Repair Pathway Citicoline's neuroprotective mechanism focuses on preserving the structural integrity of neuronal membranes. As a precursor for the synthesis of phosphatidylcholine, a primary component of cell membranes, Citicoline aids in membrane repair.[2] During ischemia, phospholipases are activated, leading to the breakdown of membrane phospholipids.[2] Citicoline helps to attenuate this process and provides the necessary substrates (choline and cytidine) to resynthesize phospholipids, thereby stabilizing membranes and restoring the function of membrane-bound enzymes like Na+/K+-ATPase.[2][4] It also provides choline (B1196258) for the synthesis of the neurotransmitter acetylcholine.[2]
In Vivo Performance Comparison: Rodent Stroke Model
The most common preclinical model for evaluating neuroprotective agents is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics focal ischemic stroke. The following tables summarize the performance of Edaravone and Citicoline in this model based on data from separate experimental studies.
Table 1: Comparative Efficacy in Rat MCAO Model (Preclinical Data)
| Parameter | Edaravone | Citicoline | Control (MCAO Vehicle) |
| Typical Dosage | 3-10 mg/kg, i.p. or i.v.[3][5] | 100-250 mg/kg, i.p.[6][7] | Saline or vehicle |
| Infarct Volume Reduction | ~34% reduction at 6 mg/kg[8] | ~27.8% (average in meta-analysis)[9] | N/A |
| Neurological Deficit Score | Significant improvement in sensorimotor function and neurological scores.[2][3] | Significant improvement in neurological outcome.[7][9] | Severe deficit |
| Key Biomarker Changes | ↓ MDA, LPO, Fe2+↑ GSH, GPX4, SOD activity[3][10] | ↓ MDA↑ Glutathione synthesis[2][11] | ↑ MDA, LPO↓ GSH, SOD |
Note: Data is synthesized from multiple studies and may not represent head-to-head comparisons. mNSS = modified Neurological Severity Score; MDA = Malondialdehyde; LPO = Lipid Peroxide; GSH = Glutathione; GPX4 = Glutathione Peroxidase 4; SOD = Superoxide Dismutase.
Table 2: Head-to-Head Comparison in Acute Ischemic Stroke Patients (Clinical Data)
| Outcome Measure (at 3 months) | Edaravone Group | Citicoline Group | No Neuroprotectant |
| Mean NIHSS Score* | 4.46 ± 3.52 | 10.28 ± 7.93 | 9.38 ± 6.44 |
| Mean mRS Score** | Lowest in group (p < 0.001) | Higher than Edaravone | Higher than Edaravone |
Data from Mittal et al., J Assoc Physicians India, 2012.[12][13] This study was conducted in patients with moderate to severe stroke (NIHSS > 10). *NIHSS (National Institutes of Health Stroke Scale): Lower score indicates better outcome. **mRS (modified Rankin Scale): Lower score indicates less disability.
The clinical data suggests that in patients with moderate to severe ischemic stroke, Edaravone was associated with a significantly better neurological outcome at 3 months compared to both Citicoline and standard care alone.[12][13]
Experimental Protocols & Workflow
Reproducibility is critical in preclinical research. Below is a detailed methodology for a standard in vivo model used to evaluate neuroprotective agents like Edaravone and Citicoline.
Workflow for Preclinical Evaluation of Neuroprotective Agents
Detailed Methodology: Transient MCAO in Rats
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated distally and transected.
-
A 4-0 silicone-coated nylon monofilament is introduced into the ECA lumen and advanced into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.
-
The filament is left in place for the duration of the occlusion (e.g., 90 minutes).
-
-
Reperfusion: After the occlusion period, the filament is carefully withdrawn to allow blood flow to resume (reperfusion).
-
Drug Administration: The test compound (Edaravone), comparator (Citicoline), or vehicle is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a predetermined time relative to occlusion or reperfusion (e.g., immediately upon reperfusion).
-
Assessment of Infarct Volume:
-
At a specified endpoint (e.g., 24 or 48 hours), the rat is euthanized, and the brain is rapidly removed.
-
The brain is sectioned into 2 mm coronal slices.
-
Slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
The slices are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated and often corrected for edema.
-
-
Neurological Deficit Scoring:
-
Functional outcome is assessed at various time points post-MCAO using a standardized scale, such as the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.
-
This guide provides evidence validating the in vivo neuroprotective effects of Edaravone, benchmarked against Citicoline. The experimental data from preclinical MCAO models shows that both agents are effective in reducing infarct volume and improving neurological outcomes, albeit through different mechanisms.[8][9] Edaravone acts as a direct antioxidant and an upregulator of endogenous antioxidant pathways, while Citicoline focuses on preserving cell membrane integrity.[2][3]
For researchers and drug development professionals, the choice between these or other neuroprotective strategies may depend on the specific context of the neurological injury, the desired therapeutic window, and the potential for combination therapies. The head-to-head clinical data suggests a potential superiority for Edaravone in improving functional outcomes in human stroke patients, reinforcing the value of its potent antioxidant mechanism.[12] Future preclinical studies should aim for direct, head-to-head comparisons in standardized models to further delineate the relative efficacy of different neuroprotective agents.
References
- 1. Edaravone's Safety Profile in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Citicoline enhances neuroregenerative processes after experimental stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone injection reverses learning and memory deficits in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS). | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Dexnafenodone Hydrochloride and Reboxetine: A Guide for Researchers
This guide provides a comparative analysis of Dexnafenodone Hydrochloride and Reboxetine (B1679249), two compounds identified as norepinephrine (B1679862) reuptake inhibitors. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available preclinical and clinical data.
Disclaimer: Publicly available information on this compound is limited. Consequently, a direct and comprehensive comparison with the well-documented profile of Reboxetine is challenging. This guide presents the available data for both compounds and clearly indicates where information for this compound is lacking.
Introduction and Overview
This compound , also known as (S)-Nafenodone, is described as a potent and selective inhibitor of the synaptosomal uptake of norepinephrine. Its activity at the serotonin (B10506) transporter is noted to be less potent, with negligible effects on dopamine (B1211576) uptake. Preclinical information suggests it is being investigated for its antidepressant potential.
Reboxetine is a well-established selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder in many countries.[1][2] Its efficacy and safety profile have been evaluated in numerous clinical trials against placebo and other antidepressant classes, such as selective serotonin reuptake inhibitors (SSRIs).[1][3][4]
Mechanism of Action
Both this compound and Reboxetine are understood to exert their primary pharmacological effect by binding to the norepinephrine transporter (NET), thereby inhibiting the reuptake of norepinephrine from the synaptic cleft. This action leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Signaling Pathway
The enhanced noradrenergic signaling resulting from NET inhibition by either Dexnafenodone or Reboxetine is believed to trigger downstream effects that contribute to their antidepressant activity. This involves the activation of various adrenergic receptors on postsynaptic neurons.
Pharmacological Profile: A Comparative Table
The following table summarizes the available quantitative data on the binding affinities of this compound and Reboxetine for the key monoamine transporters. Affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| Reboxetine | 13.4 | 273.5 | >10,000 |
Data for Reboxetine sourced from Wikipedia.
Clinical Efficacy and Safety
This compound
Reboxetine
The clinical profile of Reboxetine has been extensively studied.
Efficacy: Multiple clinical trials have demonstrated that Reboxetine is more effective than placebo in the treatment of major depressive disorder.[1] Its efficacy has been shown to be comparable to that of some SSRIs and tricyclic antidepressants.[1] Some studies suggest that Reboxetine may offer advantages in improving social functioning and motivation.
Safety and Tolerability: Reboxetine is generally considered to have a favorable tolerability profile. Common adverse events are often associated with its noradrenergic mechanism and include:
Importantly, Reboxetine has been shown to have no significant cardiovascular effects and a low potential for drug interactions.[5] It is also associated with a low incidence of sexual dysfunction, a common side effect of SSRIs.[5]
The following table summarizes the frequency of common adverse events reported in clinical trials of Reboxetine.
| Adverse Event | Frequency in Reboxetine-Treated Patients |
| Dry Mouth | 22% |
| Constipation | 15% |
| Sweating | 12% |
| Insomnia | 11% |
Data from a pooled analysis of 1503 patients.[5]
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
This experimental workflow outlines a general procedure for determining the binding affinity of a compound to monoamine transporters.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT). The cells are cultured and then harvested. Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the transporters.
-
Radioligand Binding: A specific radioligand (e.g., [³H]nisoxetine for NET) is used to label the transporters.
-
Competitive Binding Assay: The prepared cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Dexnafenodone or Reboxetine).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Clinical Trial Protocol for Major Depressive Disorder
This diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of an antidepressant.
Methodology:
-
Patient Selection: Patients diagnosed with major depressive disorder according to established criteria (e.g., DSM-5) are screened for eligibility.
-
Baseline Assessment: At the beginning of the trial, the severity of depression is assessed using a standardized rating scale, most commonly the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or a placebo. To minimize bias, both the patients and the investigators are blinded to the treatment assignment (double-blind).
-
Treatment and Monitoring: Patients receive the assigned treatment for a predefined period (e.g., 8-12 weeks). During this time, they are regularly monitored for changes in depressive symptoms (efficacy) and the occurrence of any adverse events (safety).
-
Outcome Measures: The primary outcome is typically the change in the depression rating scale score from baseline to the end of the study. Secondary outcomes may include the proportion of patients who respond to treatment (e.g., a 50% or greater reduction in HAM-D score) and the proportion who achieve remission (e.g., a HAM-D score below a certain threshold).
-
Statistical Analysis: The data are statistically analyzed to determine if the investigational drug is significantly more effective and as safe as the placebo.
Conclusion
This compound and Reboxetine share a common proposed mechanism of action as selective norepinephrine reuptake inhibitors. Reboxetine is a well-characterized compound with a large body of clinical data supporting its efficacy and defining its safety profile in the treatment of major depressive disorder. In contrast, the publicly available information on this compound is currently limited to preclinical descriptions of its pharmacology.
For a comprehensive and direct comparison of these two compounds, further research is required to elucidate the quantitative pharmacological profile (i.e., binding affinities) and the clinical efficacy and safety of this compound in patient populations. Without such data, any comparative assessment remains preliminary and speculative. Researchers interested in this compound are encouraged to seek out more detailed preclinical and clinical study data as it becomes available.
References
- 1. Reboxetine: a review of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of reboxetine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 4. Efficacy and Tolerability of Reboxetine in Depressive Patients Treated in Routine Clinical Practice | springermedicine.com [springermedicine.com]
- 5. Reboxetine: tolerability and safety profile in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexnafenodone Hydrochloride and Desipramine in Preclinical Models: A Review of Available Data
A comprehensive, direct comparison between Dexnafenodone Hydrochloride and the tricyclic antidepressant Desipramine in preclinical models is not feasible at this time due to a significant lack of publicly available research data for this compound. While extensive information exists detailing the preclinical profile of Desipramine, a thorough search of scientific literature and databases did not yield specific preclinical studies, quantitative data, or detailed experimental protocols for this compound.
This guide will proceed by summarizing the well-established preclinical data for Desipramine, providing researchers, scientists, and drug development professionals with a detailed overview of its pharmacological profile. The limited information available for this compound will also be presented.
This compound: An Overview of Available Information
Desipramine: A Detailed Preclinical Profile
Desipramine is a well-characterized tricyclic antidepressant that has been extensively studied in a variety of preclinical models. Its primary mechanism of action is the potent and relatively selective inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. It has weaker effects on the serotonin (B10506) transporter (SERT).
Tabulated Preclinical Data for Desipramine
Due to the absence of comparative data for this compound, the following tables summarize key preclinical findings for Desipramine.
Table 1: Receptor Binding Affinity of Desipramine
| Target | Binding Affinity (Ki, nM) |
| Norepinephrine Transporter (NET) | 0.8 - 4.0 |
| Serotonin Transporter (SERT) | 20 - 200 |
| Histamine H1 Receptor | 10 - 30 |
| Alpha-1 Adrenergic Receptor | 20 - 80 |
| Muscarinic M1 Receptor | 50 - 200 |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Table 2: Efficacy of Desipramine in Preclinical Models of Depression
| Preclinical Model | Species | Key Findings |
| Forced Swim Test | Rat, Mouse | Reduced immobility time, indicating antidepressant-like effects. |
| Tail Suspension Test | Mouse | Reduced immobility time. |
| Chronic Mild Stress | Rat | Reversed anhedonia-like behavior (e.g., decreased sucrose (B13894) preference). |
| Olfactory Bulbectomy | Rat | Attenuated hyperactivity and cognitive deficits. |
Experimental Protocols for Key Preclinical Assays with Desipramine
Forced Swim Test (Porsolt Test)
-
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.
-
Procedure:
-
Animals (rats or mice) are individually placed in a transparent cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
A pre-test session of 15 minutes is conducted 24 hours before the test session.
-
On the test day, Desipramine or vehicle is administered (e.g., 10-20 mg/kg, intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).
-
Animals are placed in the cylinder for a 5-minute test session.
-
The duration of immobility (time spent floating with only minimal movements to keep the head above water) is recorded.
-
-
Endpoint: A significant reduction in immobility time in the Desipramine-treated group compared to the vehicle group is indicative of antidepressant-like efficacy.
Chronic Mild Stress (CMS) Model
-
Objective: To induce a depressive-like state in rodents through exposure to a series of unpredictable, mild stressors, and to evaluate the ability of a test compound to reverse these deficits.
-
Procedure:
-
Animals (typically rats) are subjected to a variety of stressors over several weeks (e.g., 3-7 weeks). Stressors may include periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and social isolation.
-
Anhedonia is assessed weekly by measuring sucrose preference (the ratio of sucrose solution intake to total fluid intake in a two-bottle choice test).
-
Once a stable decrease in sucrose preference is observed, treatment with Desipramine (e.g., 5-10 mg/kg/day) or vehicle begins and continues for several weeks.
-
-
Endpoint: A significant reversal of the stress-induced decrease in sucrose preference in the Desipramine-treated group compared to the vehicle-treated stress group indicates antidepressant efficacy.
Visualizing the Mechanism of Action of Desipramine
The following diagram illustrates the primary mechanism of action of Desipramine at the neuronal synapse.
Caption: Mechanism of action of Desipramine at the noradrenergic synapse.
Conclusion
While Desipramine is a well-documented norepinephrine reuptake inhibitor with a robust preclinical dataset, a comparative analysis with this compound is hindered by the current lack of available scientific information on the latter. For a comprehensive evaluation, further preclinical studies on this compound, including head-to-head comparisons with established antidepressants like Desipramine, are necessary. Such studies would need to be published and made accessible to the scientific community to allow for a thorough and objective comparison of their performance in preclinical models. Researchers interested in this compound are encouraged to seek out any forthcoming publications or presentations from its developers.
Confirming Brain Target Engagement of Dexnafenodone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and confirming the target engagement of Dexnafenodone Hydrochloride within the brain. Dexnafenodone, the (S)-enantiomer of Nafenodone, is characterized as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). Its primary molecular target is the norepinephrine transporter (NET). This document outlines the methodologies to quantify its engagement with NET and compares its profile with other selective NRIs.
Comparative Analysis of Norepinephrine Reuptake Inhibitors
The primary mechanism of action for Dexnafenodone and its counterparts is the inhibition of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine. The binding affinity of these inhibitors to NET is a key determinant of their potency and is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
While specific, publicly available, peer-reviewed quantitative data on the binding affinity of this compound for the norepinephrine transporter (NET) is not readily found in the searched scientific literature, a comparative analysis can be made with established selective NRIs. The table below summarizes the binding affinities (Ki) of several well-characterized NRIs for human NET. This data is crucial for benchmarking the potency of new chemical entities like Dexnafenodone.
| Compound | Target | Ki (nM) | Organism | Notes |
| This compound | Norepinephrine Transporter (NET) | Data not available in searched literature | - | Potent and selective NET inhibitor based on qualitative descriptions. |
| Reboxetine | Norepinephrine Transporter (NET) | ~5.1 | Human | A selective NRI used as a reference compound. |
| Atomoxetine | Norepinephrine Transporter (NET) | ~5 | Human | A selective NRI approved for the treatment of ADHD. |
| Desipramine | Norepinephrine Transporter (NET) | ~0.8 - 4.1 | Human | A tricyclic antidepressant with high affinity for NET. |
Experimental Protocols for Target Engagement
Confirming target engagement in the brain is paramount in drug development. For NRIs like Dexnafenodone, in vitro competitive binding assays are the gold standard for quantifying affinity for the norepinephrine transporter.
In Vitro Competitive Radioligand Binding Assay for NET
This protocol outlines a typical procedure to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine transporter (hNET).
Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand to hNET (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [3H]-Nisoxetine, a high-affinity ligand for NET.
-
Test Compound: this compound.
-
Reference Compound: Desipramine (for positive control).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold PBS.
-
Scintillation Fluid: A suitable cocktail for detecting tritium.
-
Instrumentation: Scintillation counter, cell harvester, multi-well plates.
Procedure:
-
Cell Culture: Culture HEK293-hNET cells to confluency under standard conditions.
-
Membrane Preparation:
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of [3H]-Nisoxetine.
-
Add a range of concentrations of the test compound (this compound) or the reference compound (Desipramine).
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Desipramine) to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological mechanisms and experimental procedures.
Comparative Analysis of Neuroprotective Agents in Neuronal Cells: A Focus on Dexmedetomidine Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of Dexmedetomidine (B676) Hydrochloride and other alternative neuroprotective agents—Propofol (B549288), Ketamine, and Sevoflurane (B116992)—in neuronal cells. The information is compiled from preclinical in vitro studies to assist in the evaluation of their neuroprotective potential.
Executive Summary
Dexmedetomidine, a selective alpha-2 adrenergic receptor agonist, has demonstrated neuroprotective effects against a variety of insults in neuronal cell cultures. This guide summarizes the available quantitative data on its dose-dependent neuroprotection and compares it with other commonly used anesthetic agents that also exhibit neuroprotective properties, such as Propofol, Ketamine, and Sevoflurane. While direct EC50 values for neuroprotection are not consistently available across all compounds, this guide presents effective concentration ranges and key findings from relevant studies to facilitate a comparative assessment.
Dose-Response Comparison of Neuroprotective Agents
The following table summarizes the effective concentrations of Dexmedetomidine, Propofol, Ketamine, and Sevoflurane in providing neuroprotection in various in vitro neuronal cell models. It is important to note that the experimental conditions, including the neuronal cell type and the nature of the induced injury, vary between studies.
| Compound | Effective Neuroprotective Concentration Range | Key Findings | Neuronal Cell Model | Injury Model |
| Dexmedetomidine | 1 µM (maximum effect)[1][2] - 100 µmol/L | Showed a maximal protective effect at 1 µM in a traumatic brain injury model. At 100 µmol/L, it significantly increased cell viability following Propofol-induced injury.[3] Dose-dependently prevented staurosporine- and wortmannin-induced injury.[4] | Organotypic hippocampal slice cultures, Cortical neuronal cultures, Fetal rat hippocampal neurons | Mechanical trauma, Staurosporine (B1682477)/Wortmannin-induced apoptosis, Propofol-induced neuroapoptosis |
| Propofol | 0.05 µM - 100 µM | Clinically relevant concentrations (0.05-10 µM) offered significant neuroprotection against oxygen-glucose deprivation.[5] At 10 µM, it increased neuronal differentiation. Concentrations above 7.1 µM showed cytotoxicity.[6] Dose-dependently reduced tissue injury in a traumatic brain injury model.[1] | Primary cortical neuronal-glial cultures, Hippocampal neural precursor cells, Organotypic hippocampal slice cultures | Oxygen-glucose deprivation (OGD), General culture conditions, Mechanical trauma |
| Ketamine | 100 µM | A concentration of 100 µM was used to study its effects on neuronal apoptosis.[7][8] It has been shown to have dose-dependent neuroprotective effects against TNF-α-induced toxicity. | Human embryonic stem cell-derived neurons, Other neuronal cell lines | General culture conditions, TNF-α-induced toxicity |
| Sevoflurane | 1, 2, and 3 MAC | Preconditioning with different MAC concentrations has been shown to induce neuroprotection against oxygen and glucose deprivation injury. | Rat hippocampal slices | Oxygen and glucose deprivation (OGD) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Neuronal Cell Culture and Induction of Injury
-
Primary Cortical Neuronal Cultures: Cortices are dissected from embryonic or neonatal rodents, dissociated into single cells, and plated on coated culture dishes. Neurons are maintained in a specific growth medium for a set period before the experiment. Injury can be induced by agents like staurosporine or wortmannin (B1684655) to trigger apoptosis.[4]
-
Organotypic Hippocampal Slice Cultures: Hippocampi are dissected from young rodents and sliced into thin sections. These slices are cultured on membranes, preserving the tissue architecture. Mechanical trauma can be induced by a focal injury, or ischemic conditions can be simulated by oxygen-glucose deprivation (OGD).[1][2]
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, neuronal cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., with a gas mixture of 95% N₂ and 5% CO₂).[5][9]
Assessment of Neuroprotection
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[3]
-
LDH Assay (Cell Death): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is quantified by a colorimetric assay and is indicative of the extent of cell death.[6]
-
Apoptosis Assays:
-
Caspase-3 Activity: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.[10]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Dexmedetomidine-mediated neuroprotection and a typical experimental workflow for its analysis.
References
- 1. Propofol: neuroprotection in an in vitro model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Neuroprotection of dexmedetomidine against propofol-induced neuroapoptosis partly mediated by PI3K/Akt pathway in hippocampal neurons of fetal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexmedetomidine provides cortical neuroprotection: impact on anaesthetic-induced neuroapoptosis in the rat developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of propofol in a model of ischemic cortical cell cultures: role of glutamate and its transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propofol at clinically relevant concentrations increases neuronal differentiation but is not toxic to hippocampal neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketamine Enhances Human Neural Stem Cell Proliferation and Induces Neuronal Apoptosis Via Reactive Oxygen Species-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Duplicate preconditioning with sevoflurane in vitro improves neuroprotection in rat brain via activating the extracellular signal-regulated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anesthesia, the developing brain, and dexmedetomidine for neuroprotection [frontiersin.org]
Cross-validation of Dexnafenodone Hydrochloride's efficacy in different disease models
I am unable to provide a comparison guide for "Dexnafenodone Hydrochloride" as requested. A thorough search for this compound has yielded no specific information regarding its mechanism of action, efficacy in different disease models, or any related experimental data. The name "this compound" does not appear in the scientific literature or drug databases searched.
It is possible that the name is misspelled, refers to an investigational compound not yet widely documented, or is otherwise incorrect. Without accurate identification of the drug, it is impossible to perform the necessary literature search to gather the data required for a comparative analysis, including:
-
Efficacy data in various disease models: No publications were found that describe the testing of a compound with this name in any preclinical or clinical setting.
-
Mechanism of action: The molecular target and signaling pathways of "this compound" are unknown.
-
Experimental protocols: Without primary research articles, there are no methodologies to detail.
-
Comparative agents: It is not possible to identify appropriate alternative treatments for comparison without knowing the therapeutic indication of the drug .
Therefore, I cannot generate the requested tables, diagrams, or detailed experimental protocols.
To proceed with this request, please verify the correct spelling and official name of the drug. If it is an internal or developmental code name, providing any associated company or research institution information may be helpful. Once the correct drug is identified and sufficient public data is available, I will be able to generate the comprehensive comparison guide as requested.
A Comparative Analysis of the Side-Effect Profiles of Dexnafenodone Hydrochloride and Other Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the side-effect profiles of norepinephrine (B1679862) reuptake inhibitors (NRIs), with a special focus on Dexnafenodone Hydrochloride in relation to other drugs in its class, such as Atomoxetine, Reboxetine, and Viloxazine. This document is intended to provide objective data and methodologies to aid in research and drug development.
Disclaimer: Specific clinical trial data on the side-effect profile of this compound is not extensively available in the public domain. Therefore, its potential side effects are inferred based on its mechanism of action as a selective norepinephrine reuptake inhibitor and in comparison with other drugs of the same class.
Mechanism of Action
This compound is a potent and selective inhibitor of the synaptosomal uptake of norepinephrine. It has a less potent effect on serotonin (B10506) uptake and a negligible effect on dopamine (B1211576) uptake.[1] This targeted action on the norepinephrine transporter (NET) is central to its therapeutic effects and also underlies its potential adverse effect profile.
Common Side-Effect Profiles of NRIs
Norepinephrine reuptake inhibitors, by virtue of their mechanism of action, share a common spectrum of potential side effects. These are primarily driven by the increase in noradrenergic activity in the central and peripheral nervous systems.
| Side Effect | Atomoxetine | Reboxetine | Viloxazine | Potential for this compound (Inferred) |
| Cardiovascular | Increased blood pressure, increased heart rate, palpitations[2] | Increased heart rate, palpitations, widened blood vessels, changes in blood pressure[3][4] | Increased blood pressure and heart rate[5][6] | Likely, due to increased norepinephrine levels. |
| Gastrointestinal | Nausea, dry mouth, constipation, abdominal pain, vomiting, decreased appetite[2][7][8][9] | Dry mouth, constipation, nausea[3][4][10] | Nausea, vomiting, decreased appetite, dry mouth, constipation[5][11] | High likelihood of similar gastrointestinal side effects. |
| Neurological/Psychiatric | Headache, dizziness, insomnia, fatigue, irritability, mood swings, anxiety[7][8][9] | Insomnia, dizziness, headache, agitation, anxiety, paraesthesia[3][4] | Somnolence, fatigue, insomnia, irritability, headache[5][11] | Expected to include insomnia, dizziness, and potential for anxiety or irritability. |
| Urogenital | Erectile dysfunction, urinary hesitation or retention, painful or irregular menstrual periods[2][8][9] | Erectile dysfunction, ejaculatory pain or delay, urinary retention[3][4] | Not commonly reported as a primary side effect. | Possible, particularly effects on urinary function and sexual health. |
| Other | Sweating, weight loss[9] | Sweating, chills[3][4] | Fatigue[5][11] | Increased sweating is a plausible side effect. |
Serious Adverse Events Associated with NRIs
While generally well-tolerated, NRIs are associated with some serious adverse events that require careful monitoring.
-
Suicidal Ideation and Behavior: A black box warning for suicidal thoughts and behaviors, particularly in children, adolescents, and young adults, is associated with some antidepressants, including certain NRIs like Atomoxetine and Viloxazine.[7][11]
-
Cardiovascular Events: Significant increases in blood pressure and heart rate can be a concern, especially for patients with pre-existing cardiovascular conditions.[2][5]
-
Hepatotoxicity: Liver injury has been reported with Atomoxetine, necessitating monitoring of liver function.[8][12]
-
Psychiatric Effects: Mania or hypomania can be induced in patients with bipolar disorder.[6]
Experimental Protocols for Assessing Side Effects in Clinical Trials
The evaluation of a new drug's side-effect profile is a critical component of clinical trials. While specific protocols for this compound are not available, the following outlines a general methodology used for NRIs.
1. Participant Screening and Baseline Assessment:
-
Thorough medical history and physical examination to identify pre-existing conditions.
-
Baseline measurement of vital signs (blood pressure, heart rate), electrocardiogram (ECG), and laboratory parameters (liver function tests, etc.).
-
Use of standardized rating scales to assess baseline symptoms that could overlap with potential side effects (e.g., sleep quality, mood, gastrointestinal symptoms).
2. Data Collection During the Trial:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical staff at any time.
-
Systematic Inquiry: At each study visit, investigators use a structured questionnaire or checklist to systematically inquire about a predefined list of common and serious adverse events associated with the drug class. The General Assessment of Side Effects (GASE) scale is an example of a validated tool for this purpose.[6][13]
-
Vital Sign and ECG Monitoring: Regular monitoring of blood pressure, heart rate, and ECG to detect cardiovascular changes.
-
Laboratory Tests: Periodic blood tests to monitor liver function, renal function, and other relevant parameters.
3. Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:
-
All AEs are recorded in the participant's case report form (CRF), detailing the nature, onset, duration, severity, and relationship to the study drug as assessed by the investigator.
-
SAEs are required to be reported to the regulatory authorities (e.g., FDA) and the Institutional Review Board (IRB) within a short timeframe (typically 7 to 15 days).[7][14][15]
4. Data Analysis:
-
The incidence of each adverse event is calculated for both the treatment and placebo groups.
-
Statistical analyses are performed to determine if there is a significantly higher incidence of any adverse event in the treatment group compared to the placebo group.
-
Dose-response relationships for side effects are also examined.
Visualizing Norepinephrine Reuptake Inhibition and Potential Downstream Effects
The following diagram illustrates the mechanism of action of an NRI and the subsequent physiological responses that can lead to common side effects.
Caption: Mechanism of NRI action and the pathway to potential side effects.
Experimental Workflow for Adverse Event Assessment in a Clinical Trial
The following diagram outlines a typical workflow for the assessment and reporting of adverse events in a clinical trial for a new NRI.
Caption: Workflow for adverse event assessment in clinical trials.
References
- 1. This compound ((S)-Nafenodone) | Antidepressant Compound | MedChemExpress [medchemexpress.eu]
- 2. Dexamethasone hydrochloride | C22H30ClFO5 | CID 56841005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA Issues Final Guidance on Adverse Event Reporting | Insights | Ropes & Gray LLP [ropesgray.com]
- 4. apadivisions.org [apadivisions.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Assessing general side effects in clinical trials: reference data from the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. How to conduct a clinical trial risk assessment | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 9. [How to evaluate side effects in a clinical trial?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexnafenodone | C20H23NO | CID 65834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. research.vcu.edu [research.vcu.edu]
Validating the Specificity of Centanafadine (formerly Dexnafenodone Hydrochloride) for the Norepinephrine Transporter
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Centanafadine (previously known as Dexnafenodone Hydrochloride and EB-1020) for the norepinephrine (B1679862) transporter (NET) relative to other key monoamine transporters. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as a selective agent for targeting the noradrenergic system.
Comparative Analysis of Transporter Binding Affinity
Centanafadine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its specificity is determined by its binding affinity to the respective transporters for norepinephrine (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT). The following table summarizes the in vitro inhibitory activity of Centanafadine on these three human monoamine transporters.
| Compound | Norepinephrine Transporter (NET) IC50 (nM) | Dopamine Transporter (DAT) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) | Selectivity Ratio (DAT/NET) | Selectivity Ratio (SERT/NET) |
| Centanafadine (EB-1020) | 6 | 38 | 83 | 6.3 | 13.8 |
Data sourced from in vitro studies on cloned human transporters[2][3][4]. The IC50 values represent the concentration of the drug required to inhibit 50% of the transporter's activity. A lower IC50 value indicates a higher binding affinity.
As the data indicates, Centanafadine exhibits the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters[4][5]. The selectivity ratio, calculated by dividing the IC50 for DAT and SERT by the IC50 for NET, demonstrates a preferential inhibition of NET over the other two monoamine transporters. Specifically, Centanafadine is approximately 6.3-fold more selective for NET than for DAT, and 13.8-fold more selective for NET than for SERT[1].
Experimental Protocols
The determination of the binding affinity of Centanafadine for the monoamine transporters is typically conducted using in vitro monoamine reuptake inhibition assays. A generalized protocol for such an experiment is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Centanafadine) for the human norepinephrine, dopamine, and serotonin transporters.
Materials:
-
Cell lines stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).
-
Radiolabeled monoamines (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) or a fluorescent substrate that mimics biogenic amine neurotransmitters[5].
-
Test compound (Centanafadine) at various concentrations.
-
Reference inhibitors with known affinities for each transporter (e.g., desipramine (B1205290) for NET, GBR12909 for DAT, and fluoxetine (B1211875) for SERT).
-
Appropriate assay buffers and cell culture media.
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Cell Culture: The transfected cell lines are cultured to confluence in appropriate multi-well plates.
-
Assay Preparation: Cells are washed with assay buffer. A solution of the test compound at varying concentrations is then added to the wells and pre-incubated for a specified time.
-
Initiation of Uptake: The radiolabeled or fluorescent monoamine substrate is added to each well to initiate the uptake process.
-
Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake of the substrate.
-
Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.
-
Quantification:
-
For radioligand assays, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
For fluorescence-based assays, the intracellular fluorescence is measured using a fluorescence plate reader[5].
-
-
Data Analysis: The amount of substrate uptake is plotted against the concentration of the test compound. A sigmoidal dose-response curve is generated, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the specific uptake.
Visualizing Norepinephrine Transporter Inhibition
The following diagrams illustrate the key concepts related to the action of Centanafadine on the norepinephrine transporter.
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
Unraveling Dexnafenodone Hydrochloride: A Case of Mistaken Identity and a Review of Nefazodone
Initial searches for "Dexnafenodone Hydrochloride" yielded no matching results in published scientific literature, clinical trial databases, or drug information repositories. This suggests that the compound name may be a misspelling or a less common nomenclature. Further investigation into potential variations of the name strongly indicates that the intended subject of inquiry is likely Nefazodone Hydrochloride , a well-documented antidepressant medication. This guide will proceed under the assumption that the query pertains to Nefazodone, providing a comprehensive comparison with other relevant antidepressants based on available data.
Nefazodone is a phenylpiperazine antidepressant that has been studied for the treatment of major depression.[1][2] Its mechanism of action is distinct from many other classes of antidepressants.[1]
Comparative Analysis of Antidepressant Activity
To provide a clear comparison of Nefazodone with other prominent antidepressants, the following table summarizes key pharmacological and clinical parameters. The primary alternatives for comparison include the tricyclic antidepressant (TCA) Imipramine and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) such as Fluoxetine, Paroxetine, and Sertraline.
| Feature | Nefazodone | Imipramine | SSRIs (Fluoxetine, Paroxetine, Sertraline) |
| Primary Mechanism of Action | Serotonin (5-HT2A) receptor antagonist and inhibitor of serotonin and norepinephrine (B1679862) reuptake[1][2] | Non-selective inhibitor of norepinephrine and serotonin reuptake | Selective inhibition of serotonin reuptake |
| Receptor Binding Profile | Potent 5-HT2A antagonist, moderate serotonin and norepinephrine reuptake inhibition, α1-adrenergic antagonist[3] | Strong norepinephrine and serotonin reuptake inhibition, significant anticholinergic, antihistaminergic, and α1-adrenergic antagonist effects | High affinity for serotonin transporter, low affinity for other neurotransmitter receptors |
| Clinical Efficacy | Similar efficacy to Imipramine and SSRIs in treating major depression[1][4] | Well-established efficacy for major depression[1][4] | Broadly effective for major depression and other mood disorders[1] |
| Common Side Effects | Dizziness, dry mouth, constipation, visual disturbances, confusion[1] | Anticholinergic effects (dry mouth, constipation, blurred vision), sedation, orthostatic hypotension | Nausea, diarrhea, anorexia, sexual dysfunction, activating symptoms[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and validating research findings. Below are generalized protocols for key in vitro and in vivo assays used to characterize and compare antidepressant compounds.
Experimental Protocol 1: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound (e.g., Nefazodone) to specific neurotransmitter receptors (e.g., 5-HT2A, serotonin transporter, norepinephrine transporter).
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer to prepare cell membranes expressing the target receptors.
-
Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled ligand for the target receptor and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol 2: In Vivo Microdialysis for Neurotransmitter Levels
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, norepinephrine) in specific brain regions of live animals following administration of a test compound.
-
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex) of an anesthetized animal (e.g., rat).
-
Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid and collect the dialysate, which contains extracellular fluid from the surrounding tissue.
-
Drug Administration: Administer the test compound (e.g., Nefazodone) systemically (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of the compound on neurotransmitter release and reuptake.
-
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in the study and mechanism of action of Nefazodone, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of Nefazodone.
Caption: Workflow for an in vitro receptor binding assay.
References
- 1. Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nefazodone: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Nefazodone: aspects of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dexnafenodone Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like Dexnafenodone Hydrochloride is a critical component of laboratory safety and regulatory compliance. As a novel research chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions may not be readily available. In such cases, a conservative approach, treating the substance as potentially hazardous, is required. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound in a research setting.
The primary principle for disposing of an investigational drug is to prevent its release into the environment and to ensure the safety of all personnel.[1] This involves a process of waste determination, proper handling, and disposal through approved channels, typically managed by an institution's Environmental Health and Safety (EHS) department.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Step 1: Hazardous Waste Determination
The crucial first step is to determine if this compound should be classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[2][3] Since a specific SDS is unavailable, you must contact your institution's EHS department.[1][4] They will guide you through a hazardous waste determination process, which may involve:
-
Reviewing available chemical information: Provide the EHS department with all known information about this compound, including its chemical structure, known biological activity, and any toxicological data.
-
Characteristic evaluation: The EHS department will assess if the compound exhibits any characteristics of hazardous waste:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.[3]
-
In the absence of concrete data, the EHS department will likely advise treating the compound as a hazardous waste as a precautionary measure.
Step 2: Proper Waste Containment and Labeling
Once deemed a hazardous waste, proper containment is essential.
-
Use a designated hazardous waste container: Your EHS department will provide or approve a specific container for the waste. This container must be compatible with the chemical and in good condition.[4][5]
-
Label the container clearly: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazard characteristics (e.g., "Toxic") as determined by EHS
-
The accumulation start date
-
Your name, department, and contact information.[5]
-
Step 3: Waste Segregation and Storage
-
Segregate incompatible wastes: Store the this compound waste separately from other incompatible chemicals to prevent dangerous reactions.
-
Store in a designated Satellite Accumulation Area (SAA): This is a designated area at or near the point of generation for the collection of hazardous waste. The SAA must be under the control of the laboratory personnel.[5]
-
Keep containers closed: The waste container must be securely closed at all times, except when adding waste.
Step 4: Arrange for Disposal
-
Contact your EHS department for pickup: Once the waste container is full or you have no further need to accumulate this specific waste, contact your EHS department to arrange for its removal. They will coordinate with a licensed hazardous waste disposal facility.
-
Incineration is the preferred method: For many pharmaceutical wastes, especially investigational drugs, incineration at a permitted facility is the standard and required method of disposal.[1][6]
Summary of Regulatory Oversight
The disposal of pharmaceutical waste is governed by several federal and state agencies. The following table summarizes the key regulatory bodies and their primary roles.
| Regulatory Body | Primary Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, this is a critical consideration for other pharmaceutical waste. |
| Occupational Safety and Health Administration (OSHA) | Ensures the safety of workers handling hazardous materials through regulations on personal protective equipment, training, and hazard communication. |
| State and Local Environmental Agencies | May have additional, more stringent regulations for hazardous waste disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Disposal Workflow for this compound.
By adhering to these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe, compliant, and responsible disposal of this compound and other investigational compounds.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Dexnafenodone Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Dexnafenodone Hydrochloride, a potent pharmaceutical compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound is a hydrochloride salt of a pharmacologically active substance. Based on data from similar compounds, it should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed or inhaled.[3][4] Long-term exposure to similar active pharmaceutical ingredients has been associated with risks of reproductive toxicity and carcinogenicity.[1] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the required equipment. All personnel must be trained in the proper use and disposal of PPE.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves (ASTM D6978 certified). Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[6][7] | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7] Gowns should be changed every 2-3 hours or after a spill.[7] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles meeting EN 166 standards or a full-face shield.[8] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required for handling powders. For spill cleanup, a full-face, powered air-purifying respirator (PAPR) may be necessary.[7] | Prevents inhalation of airborne particles. |
| Foot Protection | Disposable shoe covers should be worn when handling the compound.[7] | Prevents the tracking of contaminants out of the designated handling area. |
Handling and Disposal Plan
Handling:
-
Designated Area: All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize airborne exposure.[5]
-
Restricted Access: The handling area should be clearly marked with warning signs, and access should be restricted to authorized personnel.[6]
-
Prohibited Activities: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area to prevent accidental ingestion.[5][6]
-
Hygiene: Always wash hands thoroughly with soap and water before donning gloves and after removing them.[6][8]
Disposal:
-
Waste Segregation: All disposable PPE (gloves, gowns, shoe covers) and contaminated materials (e.g., weighing papers, pipette tips) should be disposed of in a clearly labeled hazardous waste container.[5]
-
Containerization: Waste containers should be sealed and handled by trained personnel.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocol: Weighing of this compound Powder
This protocol outlines the steps for safely weighing a powdered form of this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Anti-static gun (optional)
-
Hazardous waste container
-
All required PPE
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or CVE.
-
Don all required PPE in the correct sequence (see Donning and Doffing Workflow).
-
-
Weighing:
-
Place a new piece of weighing paper or a weighing boat on the balance pan and tare the balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid creating dust.
-
If static electricity is an issue, an anti-static gun can be used on the container and weighing boat before transferring the powder.
-
Once the target weight is reached, securely close the this compound container.
-
-
Post-Weighing:
-
Carefully fold the weighing paper or cover the weighing boat to contain the powder.
-
Transfer the weighed compound to the appropriate vessel for your experiment.
-
Dispose of the used weighing paper/boat and any contaminated materials in the designated hazardous waste container.
-
Clean the spatula and any other reusable equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wipe down the surfaces of the balance and the fume hood with a suitable cleaning agent.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid cross-contamination (see Donning and Doffing Workflow).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Donning and Doffing PPE Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmasd.com [pharmasd.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
